Seletracetam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4S)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPENAPCIFDSZ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CC(CC1=O)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905079 | |
| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357336-74-4 | |
| Record name | Seletracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seletracetam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seletracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-((4S)-4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELETRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFR2CH3QZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Seletracetam's Mechanism of Action on SV2A: A Technical Guide
Executive Summary: Seletracetam (UCB 44212) is a pyrrolidone-derived anticonvulsant, structurally related to levetiracetam, that exhibits a high affinity and stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A). [2, 3, 8] This interaction is the primary mechanism underlying its potent anti-seizure activity. [3, 12] this compound modulates the function of SV2A, a protein integral to the regulation of neurotransmitter release, thereby reducing neuronal hyperexcitability and hypersynchronization characteristic of epileptic seizures. [2, 7] It demonstrates approximately a tenfold higher binding affinity for SV2A than its predecessor, levetiracetam, and has shown a broad spectrum of activity in various preclinical models of both partial and generalized epilepsy. [3, 8, 13] Additionally, this compound has been observed to reduce high-voltage-activated N-type calcium currents, which may contribute to its overall effect of decreasing excessive neuronal activity. [2, 3] This document provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers and drug development professionals.
The SV2A Target in Epilepsy
Synaptic vesicle glycoprotein 2A (SV2A) is a 12-transmembrane protein found on the membranes of synaptic vesicles in neurons and endocrine cells. [4, 7] It is critically involved in the trafficking and exocytosis of these vesicles, processes essential for neurotransmission. [6, 7] While its precise molecular function is not fully elucidated, SV2A is understood to be a key modulator of synaptic function. [1, 9] Studies on SV2A knockout mice have demonstrated that its absence leads to severe seizures and early mortality, highlighting its importance in controlling neuronal excitability. [21, 25] The strong correlation between the binding affinity of levetiracetam and its derivatives to SV2A and their anticonvulsant potency in animal models firmly established SV2A as a valid therapeutic target for epilepsy. [1, 12, 20]
This compound: A High-Affinity, Selective SV2A Ligand
This compound was developed as a structural analogue of levetiracetam with the goal of achieving higher potency and efficacy. [8, 9] Structure-activity relationship studies identified that modifications at the amide nitrogen, particularly the addition of electronegative groups, enhanced anticonvulsant activity. [3] This led to the synthesis of this compound, which binds selectively and stereospecifically to SV2A with a significantly higher affinity than levetiracetam. [8] This enhanced binding affinity is strongly correlated with its potent seizure protection observed in preclinical epilepsy models. [3, 12]
Core Mechanism: High-Affinity Binding to SV2A
The cornerstone of this compound's action is its high-affinity interaction with SV2A. This binding is selective for the SV2A isoform, with no significant binding observed for the related SV2B and SV2C isoforms. [1, 20] This interaction is believed to induce or stabilize a specific conformation of the SV2A protein, thereby modulating its function in the synaptic vesicle cycle. [6, 7]
Quantitative Binding Data
The affinity of this compound for SV2A has been quantified and compared with other racetam-family anticonvulsants. This compound consistently demonstrates a higher affinity than levetiracetam.
| Compound | Binding Affinity (pIC50) | Relative Affinity vs. Levetiracetam | Reference |
| Levetiracetam | 5.7 | 1x | [1] |
| This compound | Not explicitly stated, but described as 10-fold higher than Levetiracetam | ~10x | [2][3][4] |
| Brivaracetam | Higher than Levetiracetam | >1x | [5] |
| ucb 30889 | 7.2 | ~32x |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.
In Silico Binding Site Analysis
While the crystal structure of SV2A with this compound is not available, molecular docking and dynamics simulations have provided insights into the binding site. These studies suggest that the binding pocket is located within the transmembrane hydrophilic core of SV2A. Key interactions include hydrogen bonds and hydrophobic interactions with specific residues such as T456, S665, W666, D670, and L689, which are crucial for ligand recognition and binding.
Functional Consequences of SV2A Modulation
Binding of this compound to SV2A modulates its role in the synaptic vesicle cycle, ultimately leading to a reduction in excessive, seizure-related neurotransmitter release. [2] SV2A is thought to regulate the size of the readily releasable pool (RRP) of synaptic vesicles and participate in a pre-fusion maturation step. [4, 9] By modulating SV2A, this compound is hypothesized to decrease the function of SV2A during vesicular priming, diminish the RRP, and thereby reduce presynaptic neurotransmitter release during periods of high-frequency neuronal firing. [9, 26] This action appears to be state-dependent, having a more pronounced effect on the hypersynchronized neuronal activity that underlies seizures, while having minimal impact on normal basal neurotransmission. [1]
Figure 1: Proposed modulation of the synaptic vesicle cycle by this compound.
Associated Mechanism: N-type Calcium Channel Blockade
In addition to its primary action on SV2A, in vitro studies have shown that this compound can reduce high-voltage-activated (HVA) calcium currents, specifically by blocking N-type calcium channels in pyramidal neurons. [2, 3, 8] Seizure generation involves sustained membrane depolarization and a significant influx of calcium. [2] By inhibiting N-type calcium channels, this compound can decrease this calcium influx, further contributing to the reduction of neuronal hyperexcitability and abnormal electrical discharges. [2, 3]
Figure 2: Dual mechanism of action proposed for this compound.
In Vivo Efficacy and Potency
This compound has demonstrated potent and broad-spectrum anticonvulsant activity across various animal models of acquired and genetic epilepsy. [3, 13, 18] A strong correlation is observed between its affinity for SV2A and its potency in these models. [1, 12] Unlike some traditional anti-seizure drugs, it showed no significant effect in the maximal electroshock seizure (MES) or pentylenetetrazol (PTZ) acute seizure models, similar to levetiracetam. [3, 7]
| Animal Model | Median Effective Dose (ED50) | Route of Administration | Reference |
| Audiogenic Seizures (mice) | 0.17 mg/kg | i.p. | |
| Hippocampal Kindling (rats) | 0.23 mg/kg | p.o. | |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | 0.15 mg/kg | i.p. | |
| Corneal Kindling (mice) | 0.31 mg/kg | i.p. |
Key Experimental Protocols
SV2A Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the SV2A protein by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation: Aliquots of the membrane preparation are incubated in a solution containing a fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]ucb 30889) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand. The filters are washed to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a displacement curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay for SV2A.
In Vitro Neurotransmitter Release Assay
This assay measures the effect of a compound on the release of neurotransmitters from cultured neurons or brain slices, often in response to a depolarizing stimulus.
Methodology:
-
Cell Culture: Primary neurons or neuronal cell lines are cultured on plates.
-
Pre-incubation: The cultured cells are pre-incubated with the test compound (this compound) for a defined period.
-
Stimulation: Neurotransmitter release is stimulated by depolarizing the cells, typically by adding a high concentration of potassium chloride (KCl) to the medium.
-
Sample Collection: The extracellular medium (supernatant) is collected at specific time points before and after stimulation.
-
Quantification: The concentration of specific neurotransmitters (e.g., glutamate, GABA) in the collected samples is measured. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection is a common and sensitive method for this quantification.
-
Data Analysis: The amount of neurotransmitter released in the presence of the test compound is compared to the release in control (vehicle-treated) conditions.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Seletracetam for Synaptic Vesicle Glycoprotein 2A (SV2A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (ucb 44212) is a pyrrolidone derivative and a structural analog of the anti-epileptic drug levetiracetam.[1][2] It was developed as a second-generation antiepileptic drug candidate targeting the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and crucially involved in the regulation of neurotransmitter release.[3][4] Like levetiracetam and brivaracetam, this compound binds selectively and stereospecifically to SV2A.[2] Preclinical studies have demonstrated its potent, broad-spectrum anticonvulsant activity in various animal models of epilepsy. A strong correlation has been established between the SV2A binding affinity of these racetam analogs and their potency in protecting against seizures, underscoring SV2A as a validated target for antiepileptic drug discovery. This guide provides a detailed overview of the binding characteristics of this compound to SV2A, the experimental methods used for its characterization, and its proposed mechanism of action.
Quantitative Binding Affinity Data
This compound is characterized by its high affinity for the SV2A protein, which is reported to be approximately 10-fold greater than that of levetiracetam. While specific experimental Ki or IC50 values for this compound are not consistently reported in publicly available literature, its affinity can be contextualized by comparison with other well-characterized SV2A ligands like levetiracetam and brivaracetam. A study combining molecular dynamics and docking simulations calculated a Gibbs free energy of binding (ΔG) for this compound, which aligns with its high-affinity profile relative to levetiracetam.
The following table summarizes the comparative binding affinities of these SV2A ligands.
| Compound | Target | Binding Affinity (pIC50 / Relative Affinity) | Assay Method | Source |
| Levetiracetam | Human SV2A | pIC50: ~5.1 - 5.8 (Ki: ~8 µM) | Radioligand Displacement Assay | |
| This compound | Human SV2A | ~10-fold higher affinity than Levetiracetam | In Vitro Binding Assays | |
| Brivaracetam | Human SV2A | pIC50: ~6.9 (15 to 30-fold higher than Levetiracetam) | Radioligand Displacement Assay |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity. The Ki value for Levetiracetam was measured at 37°C in brain tissue.
Experimental Protocols
The binding affinity of compounds like this compound to SV2A is typically determined using competitive radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their robustness and sensitivity. The general principle involves measuring the displacement of a specific radiolabeled ligand from the SV2A protein by the unlabeled test compound (e.g., this compound).
Key Experimental Protocol: Radioligand Displacement Assay for SV2A Binding
This protocol is a synthesized representation based on methodologies described for levetiracetam and its analogs.
1. Preparation of SV2A-Containing Membranes:
-
Source: Membranes can be prepared from rodent brain tissue (e.g., cerebral cortex, hippocampus) or from cell lines engineered to express recombinant human SV2A (e.g., Chinese Hamster Ovary - CHO cells).
-
Homogenization: Frozen brain tissue is homogenized in a cold buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction (pellet). The pellet is washed multiple times by resuspension and centrifugation to remove cytosolic components.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
2. Radioligand Binding Assay (Filtration Method):
-
Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.
-
Incubation: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed amount of the membrane preparation (e.g., 100 µg of protein).
-
A fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).
-
Varying concentrations of the unlabeled competitor compound (this compound).
-
Assay buffer.
-
-
Total and Non-Specific Binding:
-
Total Binding wells contain membranes and radioligand only.
-
Non-Specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of an unlabeled SV2A ligand (e.g., 1 mM levetiracetam) to saturate the SV2A binding sites.
-
-
Equilibrium: The plates are incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding reaction to reach equilibrium.
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Mandatory Visualizations
Mechanism of Action
This compound exerts its effects by binding to SV2A, a protein that plays a modulatory role in synaptic vesicle exocytosis, the process by which neurotransmitters are released from the presynaptic terminal. While the precise molecular function of SV2A is still under investigation, it is understood to be essential for maintaining a readily releasable pool of synaptic vesicles, particularly during periods of high neuronal activity.
The binding of ligands like this compound to SV2A is thought to modulate the function of the protein, leading to a decrease in synaptic transmission. This action is believed to restore normal synaptic function and reduce the excessive neuronal activity that characterizes epileptic seizures. The interaction is stereospecific, and the affinity of racetam drugs for SV2A strongly correlates with their anticonvulsant potency.
Conclusion
This compound is a high-affinity ligand for the synaptic vesicle protein SV2A, demonstrating a binding affinity approximately ten times greater than its predecessor, levetiracetam. This interaction is believed to be the primary mechanism underlying its potent anticonvulsant properties. The characterization of this binding is achieved through robust methodologies, primarily radioligand displacement assays, which allow for the precise quantification of affinity. By modulating the function of SV2A, this compound influences synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability. The strong correlation between SV2A binding affinity and seizure protection across multiple racetam analogs solidifies SV2A's role as a critical target for the development of novel therapies for epilepsy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H14F2N2O2 | CID 9942725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Seletracetam in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam (UCB 44212) is a pyrrolidone derivative, structurally related to levetiracetam, that exhibits high affinity for the synaptic vesicle protein 2A (SV2A).[1][2] It has demonstrated potent seizure suppression in various animal models of epilepsy.[1][2] Pharmacokinetic studies in animals have indicated that this compound is rapidly and highly absorbed, displaying linear and time-independent pharmacokinetics.[1] Furthermore, it has low plasma protein binding (<10%), suggesting a minimal potential for drug-drug interactions. While specific quantitative pharmacokinetic parameters in rodent models are not extensively available in public literature, this guide synthesizes the existing knowledge and provides detailed hypothetical experimental protocols based on standard methodologies for pharmacokinetic studies in rodents.
Introduction
This compound was developed by UCB Pharma as a potential antiepileptic drug with a mechanism of action centered on its high-affinity binding to SV2A. Preclinical studies in various animal models have highlighted its potent anticonvulsant effects. Understanding the pharmacokinetic profile and bioavailability of a drug candidate like this compound in preclinical rodent models is crucial for dose selection, interpretation of efficacy and toxicology studies, and prediction of human pharmacokinetics. This technical guide provides an overview of the known pharmacokinetic properties of this compound in rodents and outlines detailed experimental procedures for their determination.
Pharmacokinetic Profile of this compound
General Characteristics in Rodent Models:
-
Absorption: this compound is reported to be rapidly and highly absorbed in animals following oral administration.
-
Linearity: The pharmacokinetics of this compound are described as linear and time-independent in animals, implying that an increase in dose results in a proportional increase in plasma concentrations.
-
Protein Binding: this compound exhibits low plasma protein binding of less than 10%, which suggests a low likelihood of drug-drug interactions related to protein displacement.
-
Metabolism: The primary metabolic pathway for this compound is the hydrolysis of its acetamide group to form an inactive carboxylic acid metabolite.
-
Excretion: The parent drug and its metabolite are primarily eliminated through renal excretion.
Table 1: Qualitative Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Observation in Animal/In Vitro Studies | Citation |
| Absorption Rate | Rapid and high | |
| Pharmacokinetics | Linear and time-independent | |
| Plasma Protein Binding | < 10% | |
| Primary Metabolic Pathway | Hydrolysis of the acetamide group | |
| Primary Excretion Route | Renal |
Note: The majority of publicly available quantitative pharmacokinetic data for this compound is from human studies. While animal studies support a similar favorable profile, specific numerical values for rodent models are not published.
Table 2: Efficacy of this compound in Rodent Models of Epilepsy
| Rodent Model | Seizure Type | Effective Dose (ED₅₀) / Minimum Active Dose (MAD) | Route of Administration | Citation |
| Mouse | Corneal Kindling | 0.31 mg/kg (ED₅₀) | Intraperitoneal (i.p.) | |
| Mouse | Audiogenic Seizures | 0.17 mg/kg (ED₅₀) | Intraperitoneal (i.p.) | |
| Rat | Hippocampal Kindling | 0.23 mg/kg (MAD) | Oral (p.o.) | |
| GAERS Rat | Absence Seizures (Spike-and-Wave Discharges) | 0.15 mg/kg (ED₅₀) | Intraperitoneal (i.p.) |
Experimental Protocols
The following sections describe detailed methodologies for conducting pharmacokinetic and bioavailability studies of this compound in rodent models. These protocols are based on standard practices for preclinical drug development.
Animal Models
-
Species: Male Sprague-Dawley rats (250-300 g) and male CD-1 mice (25-30 g) are commonly used for pharmacokinetic studies.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Animals should be fasted overnight before oral administration.
Drug Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. For intravenous administration, a clear solution in a suitable vehicle like saline or polyethylene glycol (e.g., PEG400) and water is required.
-
Oral Administration (Gavage):
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the this compound suspension directly into the stomach using a gavage needle of appropriate size for the animal.
-
-
Intravenous Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Administer the this compound solution via a tail vein injection.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.
-
Use sparse sampling or serial bleeding techniques where appropriate to minimize the number of animals.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Brain Tissue Sampling (for CNS distribution):
-
At the end of the blood collection period, euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Store the brain homogenate at -80°C until analysis.
-
Bioanalytical Method
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound in plasma and brain homogenate due to its high sensitivity and selectivity.
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile containing an internal standard (a structurally similar compound not present in the samples).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Hypothetical):
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
Bioanalytical Sample Processing Workflow
Caption: Bioanalytical sample processing workflow for this compound quantification.
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound via SV2A modulation.
Conclusion
This compound demonstrates a promising preclinical profile with potent anticonvulsant activity in rodent models of epilepsy. Its reported pharmacokinetic properties in animals, including rapid and high absorption, linear kinetics, and low plasma protein binding, are favorable for a central nervous system drug. While detailed quantitative pharmacokinetic data in rodents are not extensively published, the provided experimental protocols offer a robust framework for conducting such studies to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Further elucidation of its pharmacokinetic-pharmacodynamic relationship in these models will be critical for its continued development and potential clinical application.
References
In Vitro Characterization of Seletracetam's Effect on Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam (ucb 44212) is a pyrrolidone derivative and a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the presynaptic terminal involved in the regulation of neurotransmitter release.[1][2] Developed as a potential antiepileptic drug, its mechanism of action is primarily attributed to its modulation of SV2A function. This technical guide provides an in-depth overview of the in vitro characterization of this compound's effects on neuronal cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Mechanism of Action
This compound exerts its effects on neuronal activity through a multi-faceted mechanism centered on its high-affinity and stereospecific binding to SV2A.[3] This interaction is believed to modulate synaptic vesicle exocytosis and consequently, neurotransmitter release.[3] Unlike its predecessor, Levetiracetam, this compound exhibits a significantly higher affinity for SV2A, contributing to its potent effects at lower concentrations.[1] Additionally, in vitro studies have demonstrated that this compound can inhibit high-voltage-activated (HVA) calcium currents, particularly N-type and to a lesser extent, Q-type channels, in pyramidal neurons. This dual action of modulating neurotransmitter release and reducing excessive calcium influx contributes to its ability to dampen neuronal hyperexcitability.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on neuronal cultures.
Table 1: Binding Affinity of this compound for SV2A
| Parameter | Value | Cell/Tissue Type | Reference |
| pKi | 7.1 | Rat Brain |
Table 2: Electrophysiological Effects of this compound on Neuronal Excitability
| Parameter | IC50 Value (nM) | Experimental Model | Effect | Reference |
| Paroxysmal Depolarization Shift (PDS) Duration | 241.0 ± 21.7 | Rat Cortical Slices | Reduction in the duration of epileptiform discharges. | |
| Action Potentials per PDS | 82.7 ± 9.7 | Rat Cortical Slices | Reduction in the number of action potentials fired during a PDS. | |
| Intracellular Ca2+ Rise during PDS | 345.0 ± 15.0 | Rat Cortical Slices | Decrease in the rise of intracellular calcium concentration accompanying epileptiform activity. |
Table 3: Effects of this compound on Synaptic Transmission
| Concentration Range | Experimental Model | Effect | Reference |
| 3-30 µM | Rat Hippocampal Slices | Enhancement of frequency- and dose-dependent short-term depression of CA1 field excitatory synaptic potentials. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the effects of this compound.
Primary Neuronal Culture Preparation
Objective: To establish healthy primary neuronal cultures from rodent brain tissue for subsequent pharmacological studies.
Materials:
-
Embryonic day 17-18 rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain and DNase I)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Culture plates/coverslips coated with Poly-D-Lysine and Laminin
Procedure:
-
Euthanize pregnant rat and harvest embryonic pups.
-
Dissect cortical or hippocampal tissue in ice-cold dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture plates or coverslips.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
SV2A Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.
Materials:
-
Rat brain membrane preparations or cells expressing recombinant SV2A
-
Radioligand (e.g., [³H]-ucb 30889)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of radioligand with varying concentrations of unlabeled this compound and the membrane preparation in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Primary neuronal cultures on coverslips
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with KOH.
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.
-
Pull a patch pipette and fill it with the intracellular solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaseal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents.
-
In current-clamp mode, inject current to elicit action potentials and measure changes in membrane potential.
-
To induce epileptiform activity (PDS), perfuse the neurons with a modified aCSF containing a GABAA receptor antagonist (e.g., bicuculline) and a potassium channel blocker (e.g., 4-aminopyridine).
-
Bath-apply this compound at various concentrations and record the changes in PDS duration, number of action potentials, and synaptic currents.
Neurotransmitter Release Assay (HPLC-based)
Objective: To quantify the effect of this compound on the release of neurotransmitters, such as glutamate, from neuronal cultures.
Materials:
-
Primary neuronal cultures
-
High-potassium stimulation buffer (e.g., aCSF with elevated KCl concentration)
-
HPLC system with a fluorescence or electrochemical detector
-
Derivatizing agent (e.g., o-phthalaldehyde)
Procedure:
-
Wash the neuronal cultures with a basal buffer.
-
Incubate the cells with this compound or vehicle for a defined period.
-
Stimulate neurotransmitter release by replacing the buffer with a high-potassium stimulation buffer for a short duration (e.g., 5 minutes).
-
Collect the extracellular medium (supernatant).
-
Stop the release by adding an ice-cold buffer.
-
Derivatize the amino acid neurotransmitters in the collected samples.
-
Analyze the samples using HPLC to separate and quantify the amount of released neurotransmitter.
-
Normalize the neurotransmitter release to the total protein content of the culture.
Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
Objective: To assess the protective effect of this compound against neuronal cell death induced by excessive glutamate exposure.
Materials:
-
Primary neuronal cultures
-
Glutamate solution
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
Procedure:
-
Pre-incubate the neuronal cultures with various concentrations of this compound or vehicle for a specified time (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).
-
Wash the cells to remove glutamate and continue the incubation in the presence of this compound or vehicle for 24 hours.
-
Assess cell viability using a standard assay:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-only treated group.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action
References
The Early Discovery and Development of UCB 44212 (Seletracetam): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCB 44212, also known as Seletracetam, is a pyrrolidone derivative that was investigated by UCB Pharma as a potential antiepileptic drug (AED).[1][2] Structurally related to levetiracetam, UCB 44212 was developed with the aim of providing a more potent and effective treatment for epilepsy.[1][2] This technical guide provides an in-depth overview of the early discovery and development history of UCB 44212, focusing on its synthesis, mechanism of action, preclinical pharmacology, and early clinical findings. The development of this compound has since been halted.[1]
Chemical Synthesis
The synthesis of UCB 44212, as detailed in patent WO2003014080, involves a multi-step process. While the full patent provides comprehensive details, the key steps are outlined below. The synthesis is crucial for establishing a reproducible manufacturing process for the active pharmaceutical ingredient.
(Detailed synthesis protocol to be populated based on the full patent document)
Mechanism of Action
UCB 44212 exhibits a dual mechanism of action, targeting key pathways involved in neuronal excitability.
1. High-Affinity Binding to Synaptic Vesicle Protein 2A (SV2A):
The primary mechanism of action of UCB 44212 is its high-affinity, stereospecific binding to the synaptic vesicle protein 2A (SV2A). SV2A is a crucial protein in the presynaptic terminal, where it is involved in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. UCB 44212 displays a significantly higher affinity for SV2A compared to levetiracetam, which is thought to contribute to its enhanced potency. The precise downstream effects of this binding are still under investigation, but it is hypothesized to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.
2. Modulation of N-type Calcium Channels:
In addition to its action on SV2A, UCB 44212 has been shown to inhibit high-voltage-activated N-type calcium channels. These channels play a critical role in the influx of calcium into presynaptic terminals, a key trigger for neurotransmitter release. By inhibiting these channels, UCB 44212 further reduces neuronal excitability and synaptic transmission.
References
A Deep Dive into the Structural and Functional Relationship Between Seletracetam and Levetiracetam
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional relationship between Seletracetam (UCB 44212) and its parent compound, Levetiracetam (Keppra®). Both are pyrrolidone-derived molecules belonging to the racetam class of compounds, investigated for their anticonvulsant properties. This compound was developed as a second-generation analogue of Levetiracetam with the goal of achieving higher potency and efficacy. While Levetiracetam is a widely prescribed antiepileptic drug (AED), the clinical development of this compound was ultimately halted.[1][2] This paper will dissect the key structural modifications, their impact on pharmacological activity, and the underlying mechanisms of action, providing valuable insights for researchers in neuroscience and medicinal chemistry.
Core Structural Comparison
The foundational structure for both molecules is the 2-oxopyrrolidine ring. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[3] this compound is a direct derivative, maintaining the same stereochemistry at the α-carbon of the butanamide side chain, but introducing a critical substitution at the 4th position of the pyrrolidine ring.[1]
The key structural distinction lies in the side chain at the C4 position of the pyrrolidine nucleus:
-
Levetiracetam possesses a simple ethyl group at this position.
-
This compound features a (4R)-4-(2,2-Difluoroethenyl) group.[1]
This substitution of an ethyl group with a difluoroethenyl group is the primary modification responsible for the altered pharmacological profile of this compound.
Table 1: Chemical and Physical Properties
| Property | Levetiracetam | This compound |
| IUPAC Name | (2S)-2-(2-oxopyrrolidin-1-yl)butanamide | (2S)-2-[(4R)-4-(2,2-Difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide |
| Molecular Formula | C₈H₁₄N₂O₂ | C₁₀H₁₄F₂N₂O₂ |
| Molar Mass | 170.21 g·mol⁻¹ | 216.232 g·mol⁻¹ |
| Core Structure | 2-oxopyrrolidine | 2-oxopyrrolidine |
| Key Substituent | Ethyl group | 2,2-Difluoroethenyl group |
Structure-Activity Relationship (SAR) and Mechanism of Action
The primary molecular target for both Levetiracetam and this compound is the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release. The binding of these drugs to SV2A is stereospecific and correlates strongly with their anticonvulsant potency.
The structural modification in this compound significantly enhances its interaction with SV2A. Structure-activity relationship studies have shown that the introduction of the electronegative difluoro group on the vinyl substituent at the C4 position of the pyrrolidine ring leads to a marked increase in binding affinity for SV2A. This enhanced affinity is the molecular basis for this compound's increased potency compared to Levetiracetam.
Caption: Logical flow of the Structure-Activity Relationship.
The binding to SV2A is thought to modulate its function, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures. This restores the neuron's ability to regulate exocytosis and reduces neuronal hyperexcitability.
Caption: Proposed mechanism of action at the SV2A protein.
In addition to its primary action at SV2A, this compound has been shown to be an N-type calcium channel blocker. This action provides a secondary mechanism for reducing neuronal excitability by directly inhibiting the influx of calcium that is critical for triggering neurotransmitter release during high-voltage activation. Levetiracetam has also been reported to modulate N-type calcium channels, though its primary mechanism is attributed to SV2A binding.
Comparative Pharmacological and Pharmacokinetic Data
The structural differences between the two compounds translate directly into distinct pharmacological and pharmacokinetic profiles. This compound exhibits a significantly higher affinity for SV2A and, consequently, greater potency in preclinical models.
Table 2: Comparative Pharmacological and Pharmacokinetic Properties
| Parameter | Levetiracetam | This compound |
| SV2A Binding Affinity (pKi) | ~6.1 | ~7.1 (10-fold higher than Levetiracetam) |
| In Vitro Potency | Effective at ~32 µM | Effective at ~3.2 µM (10-fold more potent) |
| Oral Bioavailability | ≈100% | >90% |
| Elimination Half-life | 6–8 hours | ~8 hours |
| Metabolism | ~24% metabolized to an inactive metabolite | ~53-60% metabolized to an inactive carboxylic acid metabolite |
| Primary Excretion | Renal (unchanged drug) | Renal (unchanged drug and metabolite) |
Synthesis Overview
The synthesis of these chiral molecules requires stereospecific methods to ensure the correct enantiomer is produced.
-
Levetiracetam: Industrial synthesis typically starts from the chiral precursor (S)-2-aminobutanol. The process involves reactions to form the pyrrolidone ring followed by amidation to yield the final (S)-enantiomer of Levetiracetam.
-
This compound: The synthesis is more complex due to the need to introduce the difluoroethenyl group with the correct stereochemistry. One patented method involves the condensation of dimethyl itaconate with tert-butyl L-2-aminobutyrate to form the pyrrolidinone ring, followed by a series of reduction, oxidation, and olefination steps to install the difluoroethenyl moiety.
References
Seletracetam: A Technical Guide to its Dual Mechanism of Action with a Focus on N-Type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam (UCB 44212) is a pyrrolidone-derived anticonvulsant agent, structurally related to levetiracetam, that was under development for the treatment of epilepsy.[1] Its mechanism of action is distinguished by a dual functionality: high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A) and the blockade of N-type voltage-gated calcium channels.[1][2] This technical guide provides an in-depth analysis of this compound's role as an N-type calcium channel blocker, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. While development of this compound has been halted, its unique pharmacological profile remains of significant interest for the development of future antiepileptic drugs.[1]
Introduction: The Dual-Targeting Paradigm of this compound
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability and synchronization.[2] The therapeutic strategy for many antiepileptic drugs (AEDs) involves the modulation of ion channels and neurotransmitter systems to dampen this hyperexcitability. This compound emerged as a promising candidate due to its potent seizure suppression in various preclinical models of both partial and generalized epilepsy.
Its primary mechanism of action involves binding with high affinity to the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release. This compound exhibits a tenfold higher affinity for SV2A compared to its predecessor, levetiracetam. This interaction is thought to modulate synaptic vesicle exocytosis, thereby reducing the propagation of seizure activity.
In addition to its effects on SV2A, compelling evidence demonstrates that this compound also directly modulates neuronal excitability by inhibiting high-voltage-activated (HVA) calcium channels, with a notable selectivity for the N-type (Cav2.2) subtype. This guide will focus on the latter mechanism, exploring the experimental evidence and methodologies that define this compound's role as an N-type calcium channel blocker.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound on neuronal excitability and calcium influx has been quantified in several key in vitro studies. The following tables summarize the critical IC50 values, providing a clear comparison of its effects on different parameters.
Table 1: Inhibitory Potency of this compound on Epileptiform Activity
| Parameter | IC50 Value (nM) | Cell Type | Model |
| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |
| Number of Action Potentials per PDS | 82.7 ± 9.7 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |
| Intracellular Ca2+ ([Ca2+]i) Rise During PDSs | 345.0 ± 15.0 | Rat Cortical Layer V Pyramidal Neurons | In vitro slice model of epileptic activity |
Data sourced from Pisani et al., 2009.
Table 2: Inhibitory Potency of this compound on High-Voltage-Activated Calcium Currents (HVACCs)
| Parameter | IC50 Value (nM) | Cell Type | Method |
| Total High-Voltage-Activated Calcium Currents (HVACCs) | 271.0 ± 2.1 | Acutely Dissociated Rat Cortical Pyramidal Neurons | Whole-cell patch-clamp electrophysiology |
Data sourced from Pisani et al., 2009.
These data highlight the potent inhibitory effect of this compound on both the electrophysiological manifestations of epileptiform activity and the underlying calcium dynamics, with IC50 values in the nanomolar range.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established this compound's activity as an N-type calcium channel blocker.
In Vitro Slice Electrophysiology for Epileptiform Activity
This protocol, adapted from studies investigating the effects of this compound on paroxysmal depolarization shifts (PDSs), provides a framework for inducing and recording epileptiform activity in cortical slices.
Objective: To assess the effect of this compound on the duration and frequency of action potentials during PDSs, and the associated intracellular calcium influx.
Materials:
-
Wistar rats (postnatal days 14-21)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Epileptogenic solution: aCSF with 0 mM MgCl2 and 50 µM bicuculline methiodide.
-
This compound stock solution.
-
Microfluorometric imaging setup with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Electrophysiology recording setup with patch-clamp amplifier.
Procedure:
-
Slice Preparation: Anesthetize the animal and decapitate. Rapidly remove the brain and place it in ice-cold aCSF. Prepare 200-300 µm thick coronal slices of the sensorimotor cortex using a vibratome.
-
Incubation: Transfer slices to a holding chamber with aCSF at room temperature for at least 1 hour to recover.
-
Recording: Place a single slice in a recording chamber on the stage of an upright microscope and perfuse with the epileptogenic solution to induce PDSs.
-
Cell Identification: Identify Layer V pyramidal neurons for recording.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings in current-clamp mode to record membrane potential and action potentials.
-
Calcium Imaging: Simultaneously perform microfluorometric measurements of intracellular calcium concentration ([Ca2+]i) using a calcium-sensitive dye.
-
Drug Application: After establishing a stable baseline of PDS activity, perfuse the slice with the epileptogenic solution containing varying concentrations of this compound.
-
Data Analysis: Measure the duration of PDSs, the number of action potentials per PDS, and the peak amplitude of the [Ca2+]i transient before and after drug application. Calculate the IC50 values for each parameter.
Whole-Cell Patch-Clamp Electrophysiology for HVACCs
This protocol details the methodology for isolating and recording high-voltage-activated calcium currents (HVACCs) from acutely dissociated neurons to directly assess the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound for the inhibition of total HVACCs and to identify the specific subtypes of calcium channels targeted.
Materials:
-
Wistar rats (postnatal days 14-21)
-
Enzymatic solution for dissociation (e.g., papain).
-
External solution for recording containing (in mM): 135 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and 0.001 TTX, pH adjusted to 7.4 with TEA-OH.
-
Internal pipette solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 5 ATP-Mg, and 0.1 GTP-Li, pH adjusted to 7.2 with CsOH.
-
This compound stock solution.
-
Specific calcium channel blockers: ω-conotoxin GVIA (N-type) and ω-conotoxin MVIIC (P/Q-type).
-
Patch-clamp electrophysiology setup.
Procedure:
-
Neuronal Dissociation: Prepare a suspension of single pyramidal neurons from the sensorimotor cortex by enzymatic and mechanical dissociation.
-
Cell Plating: Plate the dissociated neurons in a recording dish.
-
Recording: Perform whole-cell patch-clamp recordings in voltage-clamp mode.
-
Voltage Protocol: Hold the neuron at a membrane potential of -80 mV and apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit HVACCs.
-
Drug Application: After recording a stable baseline of HVACCs, apply varying concentrations of this compound to the external solution.
-
Identification of Channel Subtypes: To determine the contribution of N-type and P/Q-type channels, apply specific blockers (ω-conotoxin GVIA and ω-conotoxin MVIIC) before and after the application of this compound.
-
Data Analysis: Measure the peak amplitude of the HVACCs before and after the application of this compound and the specific channel blockers. Calculate the percentage of inhibition and the IC50 value for this compound on total HVACCs. Analyze the occlusion of this compound's effect by the specific blockers to determine the targeted channel subtypes.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of N-Type Calcium Channel Blockade by this compound
Caption: Signaling pathway of this compound's blockade of N-type calcium channels.
Experimental Workflow for Investigating HVACC Inhibition
Caption: Experimental workflow for HVACC inhibition studies using patch-clamp.
Logical Relationship of this compound's Dual Mechanism
Caption: Logical relationship of this compound's dual mechanism of action.
Discussion and Future Perspectives
The evidence strongly supports that this compound's anticonvulsant properties are, in part, mediated by its direct inhibition of N-type calcium channels. This action complements its primary, high-affinity binding to SV2A, resulting in a multifaceted approach to reducing neuronal hyperexcitability. The blockade of N-type calcium channels directly reduces the influx of calcium into presynaptic terminals, a critical step for neurotransmitter release. This reduction in calcium influx, coupled with the modulation of SV2A's function in vesicle cycling, likely leads to a more profound suppression of excessive synaptic transmission than could be achieved by targeting either mechanism alone.
The potent, nanomolar efficacy of this compound at N-type calcium channels is a significant finding. It positions this compound among the more potent small-molecule modulators of this channel subtype. While the development of this compound was discontinued, the insights gained from its dual-targeting mechanism provide a valuable blueprint for the rational design of next-generation antiepileptic drugs. Future research could focus on developing compounds that optimize the balance of activity at both SV2A and N-type calcium channels to maximize therapeutic efficacy while minimizing potential side effects. Furthermore, exploring the potential of this dual-mechanism approach in other neurological disorders characterized by neuronal hyperexcitability could be a fruitful area of investigation.
References
Methodological & Application
Protocol for In Vivo Administration of Seletracetam in Mice: Application Notes for Preclinical Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seletracetam (UCB 44212) is a potent, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), demonstrating significant anticonvulsant properties in various preclinical models of epilepsy.[1][2] Structurally related to levetiracetam, this compound exhibits a distinct preclinical profile, offering a valuable tool for investigating the role of SV2A in epileptogenesis and for the development of novel anti-seizure therapies.[1] These application notes provide detailed protocols for the in vivo administration of this compound to mice, focusing on its application in two widely used epilepsy models: the corneal kindling model and the audiogenic seizure model. This document includes information on the mechanism of action, pharmacokinetic properties, preparation of dosing solutions, and comprehensive experimental procedures.
Introduction
This compound is an anti-epileptic agent that modulates the function of the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[3] By binding to SV2A, this compound is thought to stabilize the release of neurotransmitters, thereby reducing neuronal hyperexcitability that underlies seizure activity.[3] Additionally, this compound has been shown to act as a blocker of N-type calcium channels, further contributing to its anticonvulsant effects by reducing calcium influx during high-voltage activation characteristic of epilepsy. The development of this compound has been halted, but it remains a valuable research tool.
Mechanism of Action
The primary mechanism of action of this compound is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial component of the synaptic vesicle cycle, playing a key role in the trafficking and function of synaptotagmin-1, the primary calcium sensor for synchronous neurotransmitter release. By modulating SV2A, this compound influences the priming of synaptic vesicles, making them less likely to fuse with the presynaptic membrane and release neurotransmitters in response to an action potential. This leads to a reduction in excessive neuronal firing.
This compound also exhibits activity as an N-type calcium channel blocker. This dual mechanism of action contributes to its potent anticonvulsant effects by both reducing the probability of neurotransmitter release and decreasing the influx of calcium that triggers this release.
Mechanism of Action of this compound.
Pharmacokinetic Properties
While comprehensive pharmacokinetic data for this compound in mice is limited, studies in animals and humans have established key characteristics.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | >90% | Human | |
| Plasma Protein Binding | <10% | Animal | |
| Half-life (t1/2) | ~8 hours | Human | |
| Metabolism | Hydrolysis of acetamide group to an inactive carboxylic acid metabolite | Human | |
| Excretion | Primarily renal | Human |
Note: The pharmacokinetic parameters of the related compound, Levetiracetam, have been studied more extensively in mice and can provide some guidance. For instance, after a single oral dose of 20 mg/kg of Levetiracetam in pediatric patients (4-12 years), the Cmax was 31.3 ± 6.7 µg/mL and Tmax was approximately 1.0 hour.
Experimental Protocols
Preparation of Dosing Solutions
For Intraperitoneal (i.p.) Administration:
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo use, it is recommended to prepare a stock solution in DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be minimized to avoid potential toxicity, ideally below 10% and preferably as low as 1-5%.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the required volume of DMSO to dissolve the this compound. Vortex thoroughly to ensure complete dissolution.
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
Slowly add the this compound/DMSO stock solution to the saline/PBS while vortexing to prevent precipitation.
-
The final dosing solution should be clear and administered at a volume of 5-10 mL/kg body weight.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline/PBS.
For Oral (p.o.) Administration (Gavage):
For oral administration via gavage, this compound can be suspended or dissolved in an appropriate vehicle. Given its limited water solubility, a suspension in a vehicle like 0.5% methylcellulose or a solution in a palatable vehicle can be used.
Materials:
-
This compound powder
-
0.5% methylcellulose in sterile water, or a palatable vehicle like a sucralose solution
-
Mortar and pestle (for suspension)
-
Stir plate and stir bar
-
Oral gavage needles (20-22 gauge, curved or straight with a ball tip)
Protocol for Suspension:
-
Weigh the required amount of this compound.
-
If preparing a suspension, use a mortar and pestle to grind the powder to a fine consistency.
-
Gradually add the 0.5% methylcellulose vehicle to the powder while triturating to create a uniform suspension.
-
Transfer the suspension to a beaker and stir continuously on a stir plate while drawing up individual doses to ensure homogeneity.
-
Administer a volume of 5-10 mL/kg body weight.
-
Prepare a vehicle-only control (0.5% methylcellulose).
Corneal Kindling Model in Mice
The corneal kindling model is used to study the development and suppression of secondarily generalized seizures.
Materials:
-
Corneal electrodes
-
Electrical stimulator
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive gel or saline
Protocol:
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, apply a drop of topical anesthetic to each eye of the mouse.
-
Apply a small amount of conductive gel or saline to the corneal electrodes.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a constant current stimulation (e.g., 2-4 mA, 60 Hz, for 1-3 seconds).
-
Immediately after stimulation, observe the mouse for seizure activity and score according to the Racine scale.
-
Repeat the stimulation at regular intervals (e.g., once or twice daily) for a set number of days to induce kindling.
-
The anticonvulsant effect of this compound is determined by a reduction in seizure score or a delay in the kindling acquisition compared to the vehicle-treated group.
Racine Scale for Seizure Scoring:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized convulsions.
Audiogenic Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to seizures induced by loud auditory stimuli, making them a useful model for studying generalized tonic-clonic seizures.
Materials:
-
Audiogenic seizure chamber (a sound-attenuating chamber with a speaker)
-
Sound generator capable of producing a high-intensity, high-frequency sound
-
Sound level meter
Protocol:
-
Use DBA/2 mice at an age of high susceptibility (typically 21-28 days old).
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, place the mouse individually into the audiogenic seizure chamber.
-
Allow for a brief acclimatization period (e.g., 1 minute).
-
Expose the mouse to a high-intensity auditory stimulus (e.g., 110-120 dB, 10-20 kHz) for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Observe and score the seizure response.
-
The efficacy of this compound is determined by the prevention of seizures or a reduction in the severity of the seizure response.
Seizure Scoring for Audiogenic Seizures:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (loss of posture).
-
3: Tonic seizure (hindlimb extension).
-
4: Respiratory arrest and death.
General Experimental Workflow.
Data Presentation
The anticonvulsant efficacy of this compound should be presented in a clear, quantitative manner. Dose-response curves can be generated to determine the median effective dose (ED50).
Efficacy of this compound in Mouse Seizure Models
| Seizure Model | Route of Administration | ED50 (mg/kg) | Mouse Strain | Reference |
| Corneal Kindling | i.p. | 0.31 | Not Specified | |
| Audiogenic Seizures | i.p. | 0.17 | Not Specified |
Note: The above ED50 values are from studies where the specific mouse strain was not detailed. It is crucial to determine the ED50 in the specific strain being used in your research.
Conclusion
This compound is a potent SV2A ligand with demonstrated efficacy in preclinical models of epilepsy. The protocols outlined in these application notes provide a framework for the in vivo administration of this compound in mice to investigate its anticonvulsant properties. Careful attention to the preparation of dosing solutions and the standardized execution of seizure models are essential for obtaining reliable and reproducible data. Further research into the detailed pharmacokinetic and pharmacodynamic profile of this compound in different mouse strains will continue to enhance its utility as a tool for epilepsy research.
References
Using Seletracetam to Elucidate SV2A Function in Synaptic Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam, a pyrrolidone derivative structurally related to the anti-epileptic drug levetiracetam, serves as a high-affinity, selective ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found in synaptic vesicles and is crucial for the normal regulation of neurotransmitter release.[4][5] Due to its enhanced potency and specificity compared to levetiracetam, this compound is an invaluable research tool for investigating the precise role of SV2A in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study SV2A function.
Mechanism of Action
This compound exerts its effects by binding stereospecifically to SV2A, a protein involved in the priming of synaptic vesicles for exocytosis. This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability. Studies have shown a strong correlation between the binding affinity of racetam analogs to SV2A and their anticonvulsant potency. This compound binds to SV2A with an affinity approximately 10-fold higher than that of levetiracetam. While the precise downstream effects of this binding are still under investigation, evidence suggests that this compound can influence Ca2+ dynamics by inhibiting N-type calcium channels, further contributing to the regulation of neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds, providing a basis for experimental design and comparison.
Table 1: Binding Affinity for SV2A
| Compound | Binding Affinity (ΔG, kcal/mol) | Relative Affinity vs. Levetiracetam |
| Levetiracetam | -5.26 to -8.82 | 1x |
| This compound | Higher than Levetiracetam | ~10x |
| Brivaracetam | Higher than Levetiracetam | - |
| UCB30889 | Highest among analogs | - |
Data compiled from molecular dynamics and docking simulations. The affinity pattern is consistent with experimental binding data.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | >90% |
| Time to Cmax | ~1 hour |
| Plasma Protein Binding | <10% |
| Half-life (in humans) | ~8 hours |
| Primary Elimination Route | Renal Excretion (30% unchanged, 60% as inactive metabolite) |
Data from pharmacokinetic studies in animals and initial human trials.
Table 3: In Vivo Efficacy of this compound in Animal Models of Epilepsy
| Animal Model | Endpoint | ED50 / Effective Dose |
| Audiogenic Seizure Susceptible Mice | Seizure Suppression | Potent activity observed |
| Amygdala-Kindled Rats | Increased Seizure Threshold | More potent than levetiracetam |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Suppression of Spike-and-Wave Discharges | Potent activity observed |
| Pilocarpine-Induced Seizures (Mice) | Protection against Secondarily Generalized Seizures | ED50 = 17 mg/kg (i.p.) for Levetiracetam (as a reference) |
This compound consistently demonstrates potent anti-seizure activity across various models, often exceeding the potency of levetiracetam.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the function of SV2A using this compound.
Protocol 1: SV2A Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for SV2A using a radiolabeled ligand.
Materials:
-
Rat brain cortex tissue
-
Membrane preparation buffer (e.g., Tris-HCl)
-
[³H]-ucb 30889 (radioligand)
-
This compound or other test compounds
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In a microtiter plate, combine the prepared brain membranes (100 µg of protein) with a fixed concentration of [³H]-ucb 30889 (e.g., 1.8 nM).
-
Competition: Add varying concentrations of this compound or other unlabeled test compounds to compete with the radioligand for binding to SV2A.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of rat hippocampal slices to assess the effect of this compound on synaptic transmission.
Materials:
-
Rat hippocampal slices (350-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Prepare transverse hippocampal slices from a rat brain in ice-cold, oxygenated sucrose-based cutting solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at 34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 34°C.
-
Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 3-30 µM) and continue recording for at least 30-60 minutes.
-
Data Analysis: Measure the slope and/or amplitude of the fEPSPs. Compare the synaptic responses before and after the application of this compound to determine its effect on synaptic transmission.
Protocol 3: In Vivo Audiogenic Seizure Model in Mice
This protocol describes a method to evaluate the anticonvulsant efficacy of this compound in a genetic mouse model of reflex seizures.
Materials:
-
DBA/2 mice (21-28 days old)
-
Sound-proof chamber
-
Sound source capable of producing a high-intensity stimulus (e.g., electric bell at 96 dB SPL)
-
This compound
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Preparation: Acclimate DBA/2 mice to the testing room. Administer this compound or vehicle control intraperitoneally (i.p.) at various doses.
-
Audiogenic Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), place an individual mouse into the sound-proof chamber.
-
Stimulation: Expose the mouse to a high-intensity acoustic stimulus for a maximum of 60 seconds or until the onset of a tonic-clonic seizure.
-
Seizure Scoring: Observe and score the seizure severity based on a standardized scale (e.g., running, clonic, tonic phases, and respiratory arrest).
-
Data Analysis: Determine the percentage of animals protected from each seizure component at each dose of this compound. Calculate the median effective dose (ED50) for protection against the tonic-clonic seizure.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in studying SV2A function.
Caption: Proposed mechanism of this compound action at the presynaptic terminal.
Caption: Workflow for determining the binding affinity of this compound to SV2A.
Caption: Logical flow of an in vivo audiogenic seizure experiment with this compound.
References
- 1. Profile of the new pyrrolidone derivative this compound (ucb 44212) in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
Application Notes and Protocols: Preclinical Assessment of the Anticonvulsant Efficacy of Seletracetam
Audience: Researchers, scientists, and drug development professionals.
Introduction: Seletracetam (UCB 44212) is a pyrrolidone-derived molecule, structurally related to levetiracetam, that was developed as a potential antiepileptic drug (AED).[1][2] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][3][4] A secondary mechanism involves the inhibition of high-voltage-activated N-type calcium channels. This dual action is thought to decrease neuronal hyperexcitability and reduce the propagation of seizure activity. Unlike traditional AEDs, this compound and its analogs show limited efficacy in classical screening models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, but demonstrate potent activity in models of acquired and genetic epilepsy.
These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of this compound's anticonvulsant efficacy, focusing on experimental models relevant to its mechanism of action.
Mechanism of Action and Rationale for Model Selection
This compound's efficacy is strongly correlated with its binding affinity to SV2A. SV2A is involved in the coordination of synaptic vesicle exocytosis, and by modulating its function, this compound is thought to restore normal neurotransmitter release during periods of excessive neuronal activity. This unique mechanism necessitates the use of specific preclinical models that are sensitive to the modulation of synaptic transmission, rather than generalized neuronal membrane excitability.
Caption: this compound's dual mechanism of action.
The selection of appropriate animal models is critical. Models of chronic or acquired epilepsy, such as the kindling model, are more predictive of efficacy for SV2A ligands than acute seizure models. The amygdala kindling model, for instance, was instrumental in identifying the anticonvulsant potential of the parent compound, levetiracetam.
Caption: Logic for selecting appropriate preclinical models.
General Experimental Workflow
A systematic approach ensures robust and reproducible data. The workflow encompasses animal preparation, induction of a stable epileptic phenotype, drug administration, and endpoint analysis.
Caption: General workflow for in vivo efficacy testing.
Detailed Experimental Protocols
This model mimics the development and manifestation of focal seizures, particularly temporal lobe epilepsy.
-
Objective: To evaluate the efficacy of this compound in suppressing fully kindled seizures in rats.
-
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Bipolar stimulating/recording electrode.
-
Electrical stimulator.
-
EEG recording system.
-
This compound, vehicle (e.g., 0.9% saline).
-
Anesthetics (e.g., Ketamine/Xylazine).
-
-
Methodology:
-
Surgery: Anesthetize rats and implant a bipolar electrode into the right basolateral amygdala using a stereotaxic frame. Allow a 7-10 day recovery period.
-
Kindling Development: Apply a constant current stimulation (e.g., 1-ms square wave pulses at 50-60 Hz for 1-2 seconds) once daily. Monitor behavioral and electrographic responses. Continue daily stimulation until at least 10 consecutive Stage 5 seizures are elicited, indicating a stable, fully kindled state.
-
Seizure Scoring (Racine Scale):
-
Stage 1: Facial clonus.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of posture).
-
-
Drug Testing: Use a crossover design. On test days, administer this compound or vehicle (e.g., oral gavage or intraperitoneal injection). After a predetermined pretreatment time (e.g., 60 minutes, based on pharmacokinetics), deliver the electrical stimulation.
-
Data Collection: Record the seizure stage, afterdischarge duration (ADD) from EEG, and latency to seizure onset for each animal.
-
This model is useful for assessing drugs that act on genetically determined seizure susceptibility.
-
Objective: To determine the ability of this compound to protect genetically susceptible mice from sound-induced seizures.
-
Materials:
-
Audiogenic seizure-prone mice (e.g., DBA/2 or Frings), 21-28 days old.
-
Sound-attenuated chamber with a speaker.
-
Sound generator (e.g., electric bell or pure tone generator, 110-120 dB).
-
This compound, vehicle.
-
-
Methodology:
-
Acclimation: Place a single mouse into the test chamber for a 60-second acclimation period.
-
Drug Administration: Administer this compound or vehicle at various doses to different groups of mice.
-
Acoustic Stimulation: After the appropriate pretreatment time, expose the mouse to the high-intensity sound stimulus for up to 60 seconds.
-
Seizure Scoring: Observe the behavioral response and score as follows:
-
Wild Running: Explosive burst of running.
-
Clonic Seizure: Loss of posture with clonic spasms of limbs.
-
Tonic Seizure: Hindlimb extension.
-
Respiratory Arrest/Death.
-
-
Data Collection: Record the incidence (percentage of mice exhibiting each seizure phase) and the latency to the onset of each phase. Protection is defined as the absence of clonic or tonic seizures.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between dose groups.
Table 1: Dose-Response Effect of this compound on Seizure Severity in the Rat Kindling Model
| Treatment Group | N | Mean Seizure Stage (± SEM) | Mean Afterdischarge Duration (s ± SEM) | % Protection (from Stage 5) |
|---|---|---|---|---|
| Vehicle | 12 | 4.8 ± 0.2 | 85.3 ± 7.1 | 0% |
| This compound (1 mg/kg) | 12 | 3.5 ± 0.4* | 55.1 ± 6.5* | 42% |
| This compound (10 mg/kg) | 12 | 1.2 ± 0.3** | 12.6 ± 3.8** | 92% |
| This compound (50 mg/kg) | 12 | 0.5 ± 0.2** | 4.3 ± 1.9** | 100% |
*p < 0.05, *p < 0.01 compared to Vehicle group (e.g., ANOVA with post-hoc test)
Table 2: Efficacy of this compound in Protecting Against Audiogenic Seizures in Mice
| Treatment Group | N | Incidence of Clonic Seizures | % Protection |
|---|---|---|---|
| Vehicle | 15 | 14/15 (93%) | 7% |
| This compound (0.5 mg/kg) | 15 | 9/15 (60%) | 40% |
| This compound (2.5 mg/kg) | 15 | 3/15 (20%) | 80% |
| This compound (10 mg/kg) | 15 | 1/15 (7%) | 93% |
Data can be analyzed using Fisher's exact test or Chi-square test. The ED50 (dose protecting 50% of animals) can be calculated using probit analysis.
In Vitro Confirmation: SV2A Binding Affinity
To confirm that this compound's anticonvulsant activity is mediated by its molecular target, an in vitro binding assay is essential.
-
Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.
-
Principle: A competitive radioligand binding assay using brain membrane preparations (or cells expressing recombinant SV2A) and a known high-affinity SV2A radioligand (e.g., [³H]-levetiracetam or a derivative). The ability of unlabeled this compound to displace the radioligand is measured.
-
Brief Protocol:
-
Prepare brain homogenates from rats or mice.
-
Incubate membrane preparations with a fixed concentration of the SV2A radioligand and varying concentrations of unlabeled this compound.
-
Separate bound from free radioligand via rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
Table 3: Comparative Binding Affinities of Racetam Compounds to SV2A
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| Levetiracetam | 810 | 450 |
| This compound | 85 | 47 |
| Brivaracetam | 60 | 33 |
Hypothetical data for illustrative purposes, based on the known higher affinity of this compound compared to Levetiracetam.
Conclusion: The experimental design for assessing the anticonvulsant efficacy of this compound must be tailored to its specific mechanism of action. By employing relevant models of focal and genetic epilepsy, such as the amygdala kindling and audiogenic seizure models, researchers can obtain robust and predictive data. These in vivo studies, supported by in vitro target engagement assays, provide a powerful and comprehensive approach to characterizing the therapeutic potential of this SV2A-targeting compound.
References
Seletracetam: A High-Affinity SV2A Ligand as a Tool for Epilepsy Pathway Investigation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (UCB 44212) is a pyrrolidone-derived molecule and a structural analog of the anti-epileptic drug levetiracetam.[1][2] It exhibits a significantly higher affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key protein involved in the regulation of neurotransmitter release.[2][3] This enhanced potency and its dual mechanism of action, which also involves the modulation of N-type calcium channels, make this compound a valuable tool compound for investigating the molecular pathways underlying epilepsy.[1] Although its clinical development was halted, its well-characterized preclinical profile provides a robust foundation for its use in basic and translational research.
These application notes provide an overview of this compound's properties, quantitative data on its activity, and detailed protocols for its use in key in vitro and in vivo epilepsy models.
Data Presentation
Table 1: Pharmacokinetic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄F₂N₂O₂ | |
| Molar Mass | 216.232 g/mol | |
| Bioavailability (Oral) | >90% | |
| Elimination Half-life | ~8 hours | |
| Plasma Protein Binding | <10% |
Table 2: In Vivo Efficacy of this compound in Animal Models of Epilepsy
| Animal Model | Species | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
| Audiogenic Seizures | Mouse | Reduction of clonic convulsions | 0.17 | |
| Corneal Kindling | Mouse | Suppression of generalized motor seizures | 0.31 | |
| Hippocampal Kindling | Rat | Reduction in seizure severity (oral) | 0.23 | |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Suppression of spike-and-wave discharges | 0.15 |
Signaling Pathways and Experimental Workflows
Dual mechanism of action of this compound.
References
Application Note: A Cell-Based Fluorescence Assay for Measuring Seletracetam's Inhibitory Effect on Voltage-Gated Calcium Influx
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seletracetam (UCB 44212) is a pyrrolidone-derived antiepileptic drug candidate structurally related to levetiracetam.[1][2] Its mechanism of action is thought to be twofold. The primary mechanism involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][3][4] Additionally, this compound has been shown to directly inhibit high-voltage-activated (HVAC) N-type calcium channels. This dual action effectively reduces neuronal hyperexcitability by modulating synaptic vesicle exocytosis and decreasing depolarization-induced calcium influx.
During epileptic activity, excessive neuronal firing leads to a significant rise in intracellular calcium concentration ([Ca2+]i) through voltage-gated calcium channels. This compound has been demonstrated to potently reduce these [Ca2+]i elevations. Therefore, quantifying the effect of this compound on calcium influx is crucial for characterizing its pharmacological profile and efficacy.
This application note provides a detailed protocol for a robust, cell-based fluorescence assay to measure the inhibitory effect of this compound on calcium influx in real-time. The assay utilizes a fluorescent calcium indicator and a fluorescence plate reader to enable medium- to high-throughput screening of compounds that modulate voltage-gated calcium channels.
Proposed Mechanism of Action
This compound is understood to exert its effects at the presynaptic terminal. It binds to SV2A, modulating the synaptic vesicle cycle, and directly blocks N-type calcium channels. Both actions contribute to a reduction in calcium-dependent neurotransmitter release, thereby decreasing neuronal excitability.
Caption: Proposed dual mechanism of action for this compound at the presynaptic terminal.
Experimental Protocol
This protocol is optimized for a 96-well microplate format but can be adapted for 384-well plates. It employs a "no-wash" fluorescent calcium indicator, such as Fluo-4 AM or Cal-520® AM, for simplicity and suitability for high-throughput screening.
Materials and Equipment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells stably expressing human N-type calcium channels (CACNA1B).
-
Compounds: this compound, positive control inhibitor (e.g., ω-conotoxin GVIA), negative vehicle control (e.g., 0.1% DMSO).
-
Reagents:
-
Cell Culture Medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.
-
Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator Kit (e.g., Fluo-4 NW Calcium Assay Kit). Contains calcium indicator dye (e.g., Fluo-4 AM) and probenecid.
-
Depolarization Agent: 1 M KCl stock solution.
-
-
Equipment:
-
Sterile 96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability and automated injectors (e.g., FlexStation® 3).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Multichannel pipettes.
-
Experimental Workflow
The overall workflow involves preparing the cells, loading them with a calcium-sensitive dye, treating them with the compound, and then stimulating calcium influx while measuring the fluorescence signal in real-time.
Caption: Step-by-step workflow for the cell-based calcium influx assay.
Detailed Assay Protocol
Step 1: Cell Preparation
-
Culture cells according to standard protocols.
-
Harvest and count the cells.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000–80,000 cells/well in 100 µL of culture medium.
-
Incubate for 24–48 hours at 37°C, 5% CO2, to allow for cell adherence and formation of a monolayer.
Step 2: Dye Loading
-
Prepare the Dye Loading Solution according to the manufacturer’s instructions. Typically, this involves reconstituting the fluorescent dye (e.g., Fluo-4 AM) and probenecid in an assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid is an anion-exchange transporter inhibitor used to improve dye retention within the cells.
-
Remove the culture medium from the wells.
-
Add 100 µL of Dye Loading Solution to each well.
-
Incubate the plate for 30–60 minutes at 37°C, 5% CO2. For some dyes, incubation at room temperature in the dark is recommended.
Step 3: Compound Addition
-
Prepare serial dilutions of this compound and control compounds in assay buffer. A typical final concentration range might be 1 nM to 100 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Add the desired volume of the compound dilutions to the wells (e.g., 20 µL for a final volume of 120 µL).
-
Incubate the plate at room temperature for 15–30 minutes to allow the compound to interact with the cells.
Step 4: Calcium Flux Measurement
-
Prepare the depolarizing stimulus. For a final in-well concentration of 50 mM KCl, prepare a working solution in assay buffer.
-
Program the fluorescence plate reader:
-
Excitation/Emission: ~494 nm / ~516 nm for Fluo-4.
-
Reading Mode: Kinetic read.
-
Protocol:
-
Read baseline fluorescence for 10–20 seconds.
-
Inject 30 µL of the KCl working solution.
-
Continue kinetic reading for 60–120 seconds to capture the fluorescence peak.
-
-
-
Place the plate in the reader and start the measurement protocol.
Data Analysis
The goal of data analysis is to determine the concentration-dependent inhibition of calcium influx by this compound and calculate its IC50 value.
Caption: Logical workflow for data analysis, from raw fluorescence reads to the final IC50 value.
-
Process Raw Data: For each well, determine the change in relative fluorescence units (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence observed after KCl addition.
-
Normalize Data: Normalize the data as a percentage of inhibition relative to the controls.
-
0% Inhibition (Max Signal): Vehicle control wells (e.g., 0.1% DMSO).
-
100% Inhibition (Min Signal): Positive control wells (e.g., high concentration of ω-conotoxin GVIA) or wells without KCl stimulation.
-
Percent Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_min) / (ΔRFU_max - ΔRFU_min))
-
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Fit the dose-response curve using a four-parameter logistic (sigmoidal) equation to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.
Expected Results & Data Presentation
Treatment with this compound is expected to cause a dose-dependent decrease in the KCl-stimulated calcium influx. The resulting data can be summarized in tables for clear comparison.
Table 1: Sample Dose-Response Data for this compound
| This compound Conc. (nM) | log[Conc.] | ΔRFU (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | - | 15200 ± 850 | 0.0 |
| 1 | 0.0 | 14950 ± 910 | 1.8 |
| 10 | 1.0 | 13800 ± 760 | 10.1 |
| 30 | 1.48 | 11500 ± 650 | 28.1 |
| 100 | 2.0 | 8100 ± 540 | 52.1 |
| 300 | 2.48 | 4500 ± 410 | 81.1 |
| 1000 | 3.0 | 2200 ± 320 | 96.3 |
| 10000 (Max Inh.) | 4.0 | 1800 ± 290 | 100.0 |
Table 2: Summary of Inhibitory Potency (IC50)
| Compound | Target(s) | Reported IC50 for [Ca2+]i Rise (nM) |
| This compound | SV2A, N-Type Ca²⁺ Channel | 345.0 ± 15.0 |
| Levetiracetam | SV2A, N-Type Ca²⁺ Channel | Two orders of magnitude less potent than this compound |
| ω-conotoxin GVIA | N-Type Ca²⁺ Channel | Low nM range (literature value) |
Note: The IC50 values obtained will be dependent on the specific cell line and assay conditions used.
Conclusion
The described cell-based calcium flux assay is a powerful and efficient method for quantifying the inhibitory effects of this compound on voltage-gated calcium channels. This protocol provides a detailed framework for researchers to assess the potency of this compound and related compounds, aiding in drug discovery and mechanism of action studies. The assay's compatibility with high-throughput formats makes it a valuable tool for screening compound libraries for novel calcium channel modulators.
References
Application Note: Preparation of Seletracetam Solutions for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the dissolution and preparation of Seletracetam for use in various in vitro experimental settings, such as cell culture, electrophysiology, and biochemical assays.
Introduction to this compound
This compound (also known as UCB 44212) is a pyrrolidone derivative and a structural analog of the antiepileptic drug levetiracetam. It exhibits a high binding affinity for the synaptic vesicle protein 2A (SV2A), a key protein involved in the regulation of neurotransmitter release.[1][2][3][4] By modulating SV2A function, this compound is thought to reduce excessive neuronal activity.[1] Additionally, studies have shown that this compound inhibits high-voltage-activated N-type calcium channels, which contributes to its mechanism of reducing neuronal hyperexcitability by decreasing calcium influx. Its potent and specific mechanism of action makes it a valuable tool for epilepsy research and studies on synaptic transmission. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Solubility Profile of this compound
The solubility of this compound is a critical factor in the preparation of stock and working solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving high-concentration stock solutions. Water can also be used, but the solubility is significantly lower.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 200 mg/mL | 861.22 mM | Ultrasonic assistance is recommended. Use fresh, anhydrous DMSO as the solvent is hygroscopic, which can reduce solubility. |
| Water | 1.02 mg/mL | ~4.39 mM | Limited solubility for high-concentration stocks. |
Molecular Weight of this compound: 232.23 g/mol
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to final working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 23.22 mg of this compound.
-
Solvent Addition: Add the calculated amount of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. Place the vial in an ultrasonic water bath for 10-15 minutes to facilitate complete dissolution. Gentle warming to 37°C can also aid solubility if needed. c. Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store under nitrogen to maintain stability.
Protocol for Preparing an Aqueous Working Solution
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile tubes
Methodology:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the desired aqueous medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the stock solution to the aqueous medium while vortexing or mixing. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the working solution should be kept to a minimum, typically below 0.5%, as DMSO can have independent biological effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Final Preparation: Ensure the working solution is clear and homogenous before applying it to cells or tissue. If any precipitation is observed, the solution should be discarded.
-
Usage: Use the freshly prepared working solution immediately for optimal results.
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps for preparing this compound working solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway Diagram
This diagram outlines the primary mechanism of action for this compound at the neuronal synapse.
References
Application Notes and Protocols for Preclinical Testing of Seletracetam in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seletracetam (UCB-44212) is a pyrrolidone derivative, structurally related to levetiracetam, that has demonstrated potent anticonvulsant properties in various preclinical models of epilepsy.[1] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the regulation of neurotransmitter release.[2][3] Additionally, this compound has been shown to act as a blocker of N-type voltage-gated calcium channels, further contributing to its anti-epileptic effects by reducing neuronal excitability.[4] These application notes provide a detailed overview of suitable animal models for evaluating the efficacy of this compound, complete with experimental protocols and a summary of expected quantitative outcomes.
Data Presentation: Efficacy of this compound in Preclinical Models
The following table summarizes the quantitative data on the efficacy of this compound in various animal models of epilepsy. This allows for a clear comparison of its potency across different seizure types.
| Animal Model | Seizure Type | Species | Key Efficacy Endpoint | This compound ED₅₀ / Effective Dose | Reference |
| Corneal Kindling | Secondarily Generalized Motor Seizures | Mouse | Protection against generalized seizures | ED₅₀: 0.31 mg/kg (i.p.) | [5] |
| Audiogenic Seizures | Clonic Seizures | Mouse | Protection against clonic convulsions | ED₅₀: 0.17 mg/kg (i.p.) | |
| Hippocampal Kindling | Secondarily Generalized Motor Seizures | Rat | Significant reduction in seizure severity | Oral doses of 0.23 mg/kg | |
| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | Absence Seizures (Spike-and-Wave Discharges) | Rat | Suppression of spontaneous spike-and-wave discharges | ED₅₀: 0.15 mg/kg (i.p.) | |
| In Vitro Hippocampal Slices | Epileptiform Activity (Population Spikes) | Rat | Reversal of increased population spike amplitude | Effective at 3.2 µM |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. = intraperitoneal.
Signaling Pathways of this compound
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its anticonvulsant effects.
References
- 1. This compound (UCB 44212) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recordings with Seletracetam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of Seletracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand. The protocols outlined below are designed for standard electrophysiology rigs and cover a range of techniques from in vitro patch-clamp to in vivo field potential recordings.
Introduction to this compound
This compound is a pyrrolidone derivative, structurally related to levetiracetam, that demonstrates potent anticonvulsant properties in preclinical models of epilepsy.[1][2] Its primary mechanism of action is through stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][3][4] Additionally, this compound has been shown to inhibit high-voltage-activated N-type calcium channels, which contributes to its modulation of neuronal excitability. The development of this compound was halted during Phase II clinical trials; however, its potent and selective action on SV2A makes it a valuable research tool for studying synaptic transmission and the pathophysiology of epilepsy.
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Modulation of SV2A Function: By binding to SV2A, this compound is thought to influence the priming and fusion of synaptic vesicles, thereby affecting the probability of neurotransmitter release. This interaction appears to be activity-dependent, with the drug entering recycling synaptic vesicles to access its binding site.
-
Inhibition of N-type Calcium Channels: this compound reduces the influx of Ca2+ through high-voltage-activated N-type calcium channels during neuronal depolarization. This action helps to decrease neuronal hyperexcitability.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound from in vitro electrophysiological studies.
Table 1: Inhibitory Effects of this compound on Epileptiform Activity in Rat Cortical Slices
| Parameter | IC50 (nM) |
| Duration of Paroxysmal Depolarization Shifts (PDSs) | 241.0 ± 21.7 |
| Number of Action Potentials per PDS | 82.7 ± 9.7 |
| Intracellular Ca2+ Rise Accompanying PDSs | 345.0 ± 15.0 |
Table 2: Inhibitory Effects of this compound on High-Voltage Activated Calcium Currents (HVACCs) in Acutely Dissociated Pyramidal Neurons
| Compound | IC50 for total HVACC inhibition |
| This compound | 271.0 ± 2.1 nM |
| Levetiracetam | 13.9 ± 2.7 µM |
Signaling Pathways and Experimental Workflows
Presynaptic Terminal Signaling Pathway
Caption: Proposed mechanism of this compound at the presynaptic terminal.
Whole-Cell Patch-Clamp Electrophysiology Workflow
Caption: Workflow for whole-cell patch-clamp experiments with this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents
Objective: To investigate the effect of this compound on spontaneous or evoked excitatory/inhibitory postsynaptic currents (sEPSCs/eEPSCs or sIPSCs/eIPSCs).
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Internal solution for patch pipette (e.g., K-gluconate based for voltage-clamp).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Bipolar stimulating electrode (for evoked responses).
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize neurons using DIC or fluorescence microscopy.
-
Patching: Obtain a GΩ seal and establish a whole-cell configuration on a target neuron (e.g., a pyramidal neuron in CA1 or Layer V cortex).
-
Baseline Recording:
-
For sPSCs: Record spontaneous currents for 5-10 minutes to establish a stable baseline.
-
For ePSCs: Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1). Deliver stimuli at a low frequency (e.g., 0.1 Hz) and record evoked currents for 5-10 minutes.
-
-
This compound Application: Bath apply this compound at the desired concentration (e.g., 100 nM - 10 µM) for 10-15 minutes.
-
Post-Drug Recording: Continue recording sPSCs or ePSCs to observe the effects of the drug.
-
Washout: Perfuse with drug-free aCSF for 15-20 minutes to assess the reversibility of the effects.
-
Data Analysis: Analyze changes in the amplitude, frequency, and kinetics of postsynaptic currents.
Protocol 2: Field Potential Recording of Synaptic Plasticity
Objective: To determine the effect of this compound on long-term potentiation (LTP) or long-term depression (LTD).
Materials:
-
Acute hippocampal slices.
-
aCSF.
-
This compound stock solution.
-
Field potential recording setup with amplifier, digitizer, and stimulating electrode.
Methodology:
-
Slice and Recording Setup: Prepare and maintain hippocampal slices as described in Protocol 1.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to set the baseline stimulation strength (typically 30-50% of the maximum response).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by stimulating at 0.033 Hz.
-
This compound Incubation: Incubate the slice in this compound (e.g., 1-10 µM) for at least 20-30 minutes prior to plasticity induction.
-
LTP/LTD Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation) or LTD using a low-frequency stimulation protocol (e.g., 1 Hz for 15 minutes).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to monitor the induction and maintenance of synaptic plasticity.
-
Data Analysis: Normalize fEPSP slopes to the pre-induction baseline and compare the magnitude of LTP or LTD between control and this compound-treated slices.
Protocol 3: In Vivo Electrophysiology in an Animal Model of Epilepsy
Objective: To assess the in vivo efficacy of this compound in suppressing epileptiform activity.
Materials:
-
Anesthetized animal model of epilepsy (e.g., kainic acid or pentylenetetrazol-induced seizures).
-
Stereotaxic frame.
-
Multi-channel recording system with headstage and data acquisition software.
-
Recording microelectrodes or silicon probes.
-
This compound solution for systemic administration (e.g., intraperitoneal injection).
Methodology:
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., hippocampus or cortex).
-
Electrode Implantation: Slowly lower the recording electrode(s) to the target depth.
-
Baseline Recording: Record spontaneous neuronal activity and local field potentials (LFPs) to establish a baseline.
-
Seizure Induction: Administer a convulsant agent to induce epileptiform activity.
-
This compound Administration: Once stable seizure activity is observed, administer this compound systemically.
-
Post-Drug Recording: Continue to record neuronal activity and LFPs to monitor the effect of this compound on the frequency, duration, and amplitude of seizure events.
-
Data Analysis: Analyze changes in spike firing rates, LFP power in different frequency bands (e.g., delta, theta, gamma), and the characteristics of epileptiform discharges before and after drug administration.
Disclaimer: These protocols provide a general framework. Specific parameters such as drug concentrations, incubation times, and stimulation protocols may need to be optimized for your particular experimental conditions and research questions. Always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for the Quantification of Seletracetam in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for quantifying the concentration of Seletracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand, in brain tissue. The protocols described herein are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of small molecules in complex biological matrices.
Introduction
This compound is a pyrrolidone derivative, structurally related to levetiracetam, that has been investigated for its potential as an antiepileptic drug.[1][2] Its primary mechanism of action involves stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[3][4][5] By modulating SV2A function, this compound is thought to reduce excessive neuronal activity. Additionally, it has been shown to inhibit N-type calcium channels, further contributing to a decrease in neuronal excitability by reducing high-voltage activated calcium currents. Given its potent and specific binding in the central nervous system, accurate quantification of this compound in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical and clinical research.
Signaling Pathway of this compound
The primary mechanism of action of this compound involves its high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A). SV2A is a crucial protein in the coordination of synaptic vesicle exocytosis and neurotransmitter release. This compound also demonstrates an inhibitory effect on N-type calcium channels, which are involved in the influx of calcium during high-voltage activation characteristic of epileptic seizures. This dual action leads to an overall reduction in neuronal hyperexcitability.
Caption: Mechanism of action of this compound at the presynaptic terminal.
Experimental Protocols
The following protocols outline the necessary steps for the extraction and quantification of this compound from brain tissue samples.
Brain Tissue Homogenization
This protocol is a general procedure for the preparation of brain tissue homogenates suitable for subsequent extraction.
Materials:
-
Frozen brain tissue samples
-
Ice-cold homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Protease inhibitor cocktail
-
Homogenizer (e.g., Dounce homogenizer, bead beater)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (typically 1:3 or 1:4 w/v) containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5-10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (S1 fraction) for further processing. For total brain concentration, the entire homogenate can be used.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.
Materials:
-
Brain tissue homogenate
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound like Levetiracetam-d3)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of high speeds (e.g., >10,000 x g)
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
To 100 µL of brain tissue homogenate, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification
The following are example parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards |
Note: The specific MRM transitions for this compound and the chosen internal standard must be optimized by infusing the pure compounds into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
Experimental Workflow
The overall workflow for the quantification of this compound in brain tissue is a multi-step process that begins with sample collection and culminates in data analysis.
Caption: Workflow for quantifying this compound in brain tissue.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format. Below is a template for tabulating the results.
Table 3: this compound Concentration in Brain Tissue
| Sample ID | Brain Region | Tissue Weight (mg) | This compound Conc. (ng/g) | Internal Standard Response |
| Sample 1 | Cortex | 50.2 | 125.6 | 1.2 x 10^6 |
| Sample 2 | Hippocampus | 35.8 | 152.3 | 1.1 x 10^6 |
| Sample 3 | Cerebellum | 62.1 | 98.7 | 1.2 x 10^6 |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity (r^2) | > 0.99 |
| Lower Limit of Quant. | 1 ng/mL |
| Accuracy (%) | 85-115% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 80% |
| Matrix Effect (%) | Within acceptable limits (e.g., 85-115%) |
Conclusion
The protocols detailed in these application notes provide a robust framework for the quantification of this compound in brain tissue. The use of LC-MS/MS ensures a highly sensitive and selective method, which is essential for accurate pharmacokinetic and pharmacodynamic assessments in drug development. Proper validation of the analytical method is critical to ensure the reliability of the generated data.
References
Application Notes: Seletracetam in High-Throughput Screening for Anticonvulsants
Introduction
Seletracetam (UCB 44212) is a pyrrolidone-derived compound, structurally related to the antiepileptic drug levetiracetam.[1][2] It was identified through a screening program designed to find compounds with high affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[3][4][5] this compound binds to SV2A with an affinity approximately 10 times greater than that of levetiracetam. Its mechanism of action also involves the modulation of N-type calcium channels. The high potency and selectivity of this compound make it an important reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anticonvulsant agents targeting the SV2A pathway. These application notes provide detailed protocols for utilizing this compound in HTS workflows for the identification and characterization of new anticonvulsant candidates.
Mechanism of Action
This compound exerts its anticonvulsant effects through a dual mechanism. Its primary action is the stereospecific and high-affinity binding to SV2A, a transmembrane protein found in synaptic vesicles. SV2A is involved in the regulation of neurotransmitter release through the modulation of synaptic vesicle exocytosis. By binding to SV2A, this compound is thought to modulate its function, thereby reducing excessive neuronal activity and restoring normal synaptic transmission. Additionally, this compound has been shown to inhibit high-voltage-activated N-type calcium channels, reducing calcium influx during neuronal hyperexcitability and further contributing to its anticonvulsant properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic interactions between this compound and antiseizure comedications in the human photosensitivity model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Seletracetam in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of Seletracetam.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The reported water solubility of this compound is approximately 1.02 mg/mL[1]. This classifies it as a compound with potential solubility challenges in aqueous media for certain experimental concentrations.
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
A2: this compound is a pyrrolidone derivative, and its chemical structure may contribute to limited aqueous solubility. Factors such as the pH of your buffer, the presence of other solutes, and temperature can all impact the dissolution of the compound.
Q3: Are there any initial steps I can take to improve the dissolution of this compound?
A3: Yes. Gentle heating and agitation, such as vortexing or sonication, can aid in the dissolution process. However, it is crucial to ensure that the compound is stable under these conditions and does not degrade. It is recommended to start with small volumes and scale up once a successful dissolution method is established.
Q4: Can I prepare a stock solution of this compound in an organic solvent?
A4: Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 200 mg/mL[2]. When using a stock solution, ensure that the final concentration of the organic solvent in your aqueous experimental medium is low enough to not affect the biological system being studied.
Q5: How does pH affect the solubility of this compound?
A5: The effect of pH on this compound's solubility is not well-documented in publicly available literature. For its structurally related analog, Levetiracetam, solubility is reported to be largely pH-independent[3][4]. However, due to structural differences, this may not hold true for this compound. It is recommended to experimentally determine the optimal pH for your specific application.
Q6: What are the main strategies to enhance the aqueous solubility of this compound?
A6: The primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include:
-
pH adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility[5].
-
Use of co-solvents: Incorporating a water-miscible organic solvent to increase the overall solubilizing capacity of the aqueous vehicle.
-
Complexation with cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to form a more soluble inclusion complex.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system. |
| Precipitation occurs after diluting an organic stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Decrease the final concentration of this compound. Alternatively, explore the use of co-solvents or cyclodextrins in your aqueous buffer to increase its solubility. |
| The pH of the solution changes upon adding this compound. | The compound itself may be acidic or basic. | Use a buffer with sufficient buffering capacity to maintain the desired pH. |
| Inconsistent results between experiments. | Variability in solution preparation leading to different concentrations of dissolved this compound. | Standardize the solution preparation protocol. Ensure complete dissolution before use and consider filtering the solution to remove any undissolved particles. |
Quantitative Data on Solubility Enhancement Strategies
Due to the limited availability of specific quantitative data for this compound, the following tables provide general guidance and data for structurally similar compounds or common formulation approaches. It is highly recommended to perform pilot experiments to determine the optimal conditions for your specific needs.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| Ethanol | 1 - 20% | Can enhance the solubility of many nonpolar compounds. |
| Propylene Glycol | 1 - 30% | A common vehicle for oral and injectable formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 40% | Often used in combination with other co-solvents. |
Note: The optimal co-solvent and its concentration must be determined experimentally and checked for compatibility with the biological assay.
Table 3: Commonly Used Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Key Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Frequently used to improve the solubility and bioavailability of drugs. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile. Effective in solubilizing a wide range of compounds. |
Note: The choice of cyclodextrin and the required molar ratio to achieve the desired solubility need to be determined through phase solubility studies.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Solubility Enhancement using a Co-solvent
Objective: To determine a suitable co-solvent system for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Magnetic stirrer and stir bars
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a series of aqueous buffer solutions containing different concentrations of the chosen co-solvent (e.g., 5%, 10%, 15%, 20% v/v).
-
To a fixed volume of each co-solvent/buffer mixture, add an excess amount of this compound powder.
-
Stir the mixtures at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the saturated solutions to remove any undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Select the co-solvent concentration that provides the desired solubility with the lowest percentage of organic solvent.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for preparing and using a this compound solution.
Caption: this compound's proposed mechanism of action via SV2A modulation.
Caption: this compound's inhibitory effect on N-type calcium channels.
References
Technical Support Center: Interpreting Unexpected Results in Seletracetam Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seletracetam. Our goal is to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing high efficacy in our chronic epilepsy models (e.g., kindling) but no effect in acute seizure models (e.g., Maximal Electroshock Seizure)?
A1: This is a documented and expected finding for this compound and other drugs in the racetam class, like Levetiracetam.[1] The lack of efficacy in acute models like the Maximal Electroshock (MES) or pentylenetetrazol (PTZ) seizure tests, contrasted with potent effects in chronic models like kindling, points to its unique mechanism of action.[1]
-
Mechanism of Action: this compound's primary target is the synaptic vesicle glycoprotein 2A (SV2A).[2] Its mechanism is not about acutely stopping a seizure induced by maximal electrical or chemical stimulation. Instead, it is thought to modulate neurotransmitter release and restore normal synaptic function over time, which is better reflected in models of acquired epilepsy like kindling.
-
Troubleshooting:
-
Model Selection: Ensure the chosen animal model aligns with this compound's mechanism. For a compound targeting SV2A, chronic models such as amygdala or corneal kindling, or genetic models like audiogenic seizure-prone mice, are more appropriate for observing efficacy.
-
Re-evaluation of Hypothesis: If your research hypothesis relies on efficacy in acute seizure models, you may need to reconsider the therapeutic positioning of this compound in your studies.
-
Q2: We observed a disconnect between the high potency of this compound in our animal models and its reported modest efficacy in clinical trials. What could explain this?
A2: The discrepancy between robust preclinical efficacy and less pronounced clinical outcomes is a significant challenge in epilepsy drug development and was a key factor in the discontinuation of this compound's development in favor of Brivaracetam.[3] Several factors can contribute to this translational gap:
-
Species Differences: The neurobiology of epilepsy and drug metabolism can vary significantly between rodents and humans.
-
Model Limitations: Animal models, while valuable, do not fully replicate the complexity and heterogeneity of human epilepsy.[4]
-
Pharmacokinetics: While this compound has good oral bioavailability, differences in metabolism and brain penetration between species could play a role.
-
Clinical Trial Design: The specific patient populations, seizure types, and concomitant medications in a clinical trial can all influence the observed efficacy.
-
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure you have robust PK/PD data in your animal models to understand the relationship between drug exposure and efficacy.
-
Consideration of Comorbidities: Human epilepsy is often associated with comorbidities that are not always replicated in animal models. Consider refining your animal models to better reflect the clinical population.
-
Review of Clinical Data: Carefully analyze the design and results of this compound's clinical trials to identify any specific patient subgroups or seizure types where it may have shown more promise. A re-analysis of a Phase IIa trial in photosensitive epilepsy patients showed that comedication with other anti-seizure medications could reduce the effect of this compound.
-
Q3: We are observing unexpected behavioral side effects in our animal studies that were not prominently reported. How should we interpret this?
A3: While this compound is generally reported to be well-tolerated in animal models, it is crucial to carefully document and analyze any observed behavioral changes.
-
Dose-Response Relationship: The side effects could be dose-dependent. Ensure you are testing a range of doses, including those that are therapeutically relevant.
-
Off-Target Effects: While this compound is highly selective for SV2A, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
-
Interaction with Experimental Procedures: The observed behaviors could be an interaction between the drug and the stress of the experimental procedures.
-
Troubleshooting:
-
Comprehensive Behavioral Phenotyping: Implement a battery of behavioral tests to systematically assess motor function, anxiety, and cognition in parallel with your seizure studies.
-
Dose-Response Curve for both Efficacy and Side Effects: This will help you determine the therapeutic window of the drug.
-
Control Groups: Ensure you have appropriate vehicle-treated control groups to distinguish drug-induced effects from procedural stress.
-
Troubleshooting Guides
Issue: Inconsistent Efficacy in the Amygdala Kindling Model
| Potential Cause | Troubleshooting Steps |
| Incorrect Electrode Placement | Verify electrode placement histologically at the end of the study. Ensure consistent stereotaxic coordinates are used. |
| Inconsistent Stimulation Parameters | Standardize stimulation parameters (current, frequency, duration) across all animals. Determine the afterdischarge threshold for each animal before starting the kindling process. |
| Animal Health and Stress | Monitor animal health closely. Ensure adequate recovery time after surgery and minimize environmental stressors. |
| Drug Administration Variability | Ensure consistent timing and route of drug administration relative to the kindling stimulation. |
Issue: High Variability in Seizure Severity in Audiogenic Seizure Models
| Potential Cause | Troubleshooting Steps |
| Age of Animals | The susceptibility of DBA/2 mice to audiogenic seizures is age-dependent, peaking between 21 and 28 days. Ensure your animals are within the correct age window. |
| Acoustic Stimulus Inconsistency | Use a calibrated sound source to deliver a consistent acoustic stimulus (intensity and frequency). The testing environment should be sound-attenuated to avoid confounding noises. |
| Genetic Drift | If breeding your own colony, be aware of potential genetic drift that could alter seizure susceptibility. Periodically obtain new breeding pairs from a reputable vendor. |
| Handling Stress | Minimize handling stress before testing, as this can influence seizure thresholds. |
Data Presentation
Table 1: Comparative Efficacy of this compound in Different Animal Models
| Animal Model | Seizure Type | This compound Efficacy (ED50/MAD) | Reference |
| Audiogenic Seizure (mice) | Clonic-tonic | 0.17 mg/kg, i.p. | |
| Corneal Kindling (mice) | Secondarily generalized | 0.31 mg/kg, i.p. | |
| Hippocampal Kindled (rats) | Focal to bilateral tonic-clonic | 0.23 mg/kg, p.o. | |
| GAERS (rats) | Absence | 0.15 mg/kg, i.p. | |
| Maximal Electroshock Seizure (mice) | Tonic-clonic | Ineffective | |
| Pentylenetetrazol (mice) | Clonic | Ineffective |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Human | Animal (species vary) | Reference |
| Oral Bioavailability | >90% | Rapid and highly absorbed | |
| Half-life | ~8 hours | Linear and time-independent | |
| Protein Binding | <10% | Low |
Experimental Protocols
Amygdala Kindling Model in Rats
-
Surgery: Anesthetize adult male rats and stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Recovery: Allow a post-operative recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge of at least 3 seconds. This is done by applying a 1-second train of 60 Hz constant current square wave pulses, starting at a low current and increasing in increments until the ADT is reached.
-
Kindling: Stimulate the rats once daily at their ADT. Record the behavioral seizure severity using Racine's scale and the duration of the afterdischarge. A rat is considered fully kindled after exhibiting three consecutive Stage 5 seizures.
-
Drug Testing: Once fully kindled, administer this compound or vehicle at a predetermined time before the daily stimulation. Record the effect on seizure severity and afterdischarge duration.
Audiogenic Seizure Model in DBA/2 Mice
-
Animals: Use DBA/2 mice between 21 and 28 days of age.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally.
-
Auditory Stimulus: At the time of peak drug effect, place the mouse in a sound-attenuated chamber and expose it to a high-intensity acoustic stimulus (e.g., 120 dB bell or siren) for 60 seconds.
-
Observation: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures. The primary endpoint is the presence or absence of the tonic-clonic seizure.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's dual mechanism of action.
Caption: Experimental workflow for the rat amygdala kindling model.
Caption: Logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamic interactions between this compound and antiseizure comedications in the human photosensitivity model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Seletracetam in experimental models
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding potential off-target effects of Seletracetam in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a pyrrolidone derivative that acts as a high-affinity, stereospecific modulator of the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[2][3] The binding of this compound to SV2A is thought to be the primary mechanism underlying its anticonvulsant properties.
Q2: Are there any known or potential off-target effects of this compound?
Yes, while this compound is highly selective for SV2A, preclinical studies have identified potential interactions with other molecular targets, which could be considered off-target effects. These include:
-
N-type voltage-gated calcium channels: this compound has been shown to inhibit high-voltage-activated (HVA) calcium currents, with a preference for N-type channels.
-
Glycine receptors: Some studies have indicated a slight selectivity of this compound for glycine receptors.
It is important to note that the affinity of this compound for these off-target sites is significantly lower than its affinity for SV2A.
Q3: What are the observed adverse effects of this compound in preclinical and clinical studies?
In animal studies, high doses of this compound (2000 mg/kg/day in mice and rats, and ≥600 mg/kg/day in dogs) were not well-tolerated. However, the drug has low acute oral toxicity and no significant adverse effects on the central nervous, cardiac, or respiratory systems have been reported in toxicology studies.
In Phase I and II clinical trials, this compound was generally well-tolerated. The most frequently reported adverse effects were mild to moderate in severity, CNS-related, and typically resolved within 24 hours. These included:
-
Dizziness
-
Somnolence
-
Feeling drunk
-
Euphoria
-
Nausea
Q4: Does this compound have a high potential for drug-drug interactions?
This compound is predicted to have a low potential for drug-drug interactions. This is attributed to its low plasma protein binding (<10%) and the fact that it does not appear to inhibit or induce major human drug-metabolizing enzymes.
Troubleshooting Experimental Issues
Issue 1: Observing unexpected neuronal activity changes in vitro that do not seem to be mediated by SV2A.
-
Possible Cause: This could be due to the off-target activity of this compound on N-type calcium channels. Inhibition of these channels can reduce neurotransmitter release, which might manifest as a decrease in neuronal excitability independent of the SV2A pathway.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound being used is appropriate. Off-target effects are more likely at higher concentrations.
-
Use a Specific N-type Calcium Channel Blocker: As a positive control, use a known N-type calcium channel blocker (e.g., ω-conotoxin GVIA) to see if it replicates the observed effect.
-
Patch-Clamp Electrophysiology: Conduct whole-cell voltage-clamp recordings to directly measure the effect of this compound on calcium currents in your specific cell type.
-
Issue 2: My in vivo model is showing mild sedative effects at doses expected to be selective for SV2A.
-
Possible Cause: The observed sedation could be a manifestation of the known CNS-related adverse effects of this compound, such as somnolence and dizziness, which have been reported in clinical trials. While the primary target is SV2A, the overall modulation of synaptic transmission can lead to these systemic effects.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response study to determine the threshold for sedative effects in your animal model.
-
Behavioral Monitoring: Quantify the sedative effects using appropriate behavioral tests (e.g., open field test, rotarod test) to establish a therapeutic window between the desired anticonvulsant effect and sedation.
-
Compare with Levetiracetam: As this compound is a structural analog of Levetiracetam, comparing its sedative profile to that of Levetiracetam at equipotent anticonvulsant doses may provide valuable context.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the off-target effects of this compound.
Table 1: In Vitro Inhibition of High-Voltage-Activated Calcium Currents (HVACCs) by this compound in Rat Cortical Neurons
| Parameter | Value | Reference |
| IC₅₀ for reduction of PDS duration | 241.0 ± 21.7 nM | |
| IC₅₀ for reduction of action potentials per PDS | 82.7 ± 9.7 nM | |
| IC₅₀ for reduction of [Ca²⁺]i rise | 345.0 ± 15.0 nM |
PDS: Paroxysmal Depolarization Shift; [Ca²⁺]i: Intracellular Calcium Concentration
Table 2: Preclinical Toxicology of this compound
| Animal Model | Poorly Tolerated Dose | Reference |
| Mouse | 2000 mg/kg/day | |
| Rat | 2000 mg/kg/day | |
| Dog | ≥600 mg/kg/day |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Effects on Calcium Channels
This protocol provides a general framework for investigating the effects of this compound on high-voltage-activated calcium channels in cultured neurons.
-
Cell Preparation:
-
Culture primary cortical neurons from embryonic day 18 rats on glass coverslips.
-
Use neurons after 7-14 days in vitro for mature channel expression.
-
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record baseline currents.
-
Bath-apply this compound at various concentrations (e.g., 10 nM to 10 µM) and record the resulting currents.
-
To isolate N-type currents, specific blockers for other calcium channel subtypes (e.g., nifedipine for L-type, ω-agatoxin IVA for P/Q-type) can be included in the external solution.
-
Protocol 2: Radioligand Binding Assay for Glycine Receptors
This protocol outlines a general procedure for a competitive binding assay to assess the affinity of this compound for glycine receptors.
-
Membrane Preparation:
-
Homogenize rat spinal cord tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation three times in fresh buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (containing a defined amount of protein).
-
25 µL of [³H]-strychnine (a radiolabeled glycine receptor antagonist) at a concentration near its Kd.
-
25 µL of either buffer (for total binding), a high concentration of unlabeled glycine (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of [³H]-strychnine binding) using non-linear regression analysis.
-
Visualizations
Caption: Primary and potential off-target mechanisms of this compound.
Caption: Workflow for assessing this compound's effect on calcium channels.
References
How to minimize variability in Seletracetam behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Seletracetam behavioral experiments.
Troubleshooting Guides & FAQs
Variability in behavioral studies can obscure the true effects of a compound. This section addresses common issues encountered during experiments with this compound and provides actionable solutions.
Subject-Related Variability
Q1: We are observing significant inter-animal differences in response to this compound, even within the same treatment group. What could be the cause?
A1: Inter-animal variability is a common challenge in behavioral neuroscience. Several intrinsic factors can contribute to these differences:
-
Genetics: The genetic background of the rodent strain can significantly influence its response to pharmacological agents. Ensure that all animals are from a reputable supplier and are of the same inbred strain.
-
Age and Weight: Even minor differences in age and weight can affect drug metabolism and, consequently, behavioral outcomes. It is crucial to use animals within a narrow age and weight range.
-
Sex: Hormonal fluctuations in female rodents can introduce variability. Unless the study is specifically investigating sex differences, it is often advisable to use only male or female animals. If both sexes are used, the data should be analyzed separately.
-
Health Status: Subclinical infections or stress can alter an animal's physiology and behavior. A thorough health check before the experiment is essential.
-
Social Hierarchy: For group-housed animals, social status can be a significant source of variability. Dominant and subordinate animals may exhibit different baseline behaviors and drug responses. Consider housing animals in a way that minimizes social stress or account for social status in the experimental design.
Troubleshooting Steps:
-
Standardize Animal Selection: Implement strict criteria for age, weight, and health status.
-
Control for Genetic Drift: If breeding in-house, periodically refresh the colony with animals from the original supplier.
-
Account for Sex Differences: Use a single sex or analyze data from males and females separately.
-
Minimize Social Stress: House animals in stable, appropriately sized groups and avoid re-housing immediately before or during an experiment.
Environmental Variability
Q2: Our results with this compound seem to differ from day to day, even with the same experimental protocol. What environmental factors should we consider?
A2: Rodents are highly sensitive to their environment. Inconsistent environmental conditions can be a major source of experimental variability.
-
Circadian Rhythms: The time of day when testing is conducted is critical. Drug metabolism and baseline behavior fluctuate throughout the light-dark cycle.
-
Noise and Vibration: Loud or sudden noises and vibrations can induce stress and alter behavior. Behavioral testing rooms should be quiet and isolated.
-
Lighting: The intensity and wavelength of light in the testing room can affect activity levels and anxiety-like behaviors.
-
Temperature and Humidity: Deviations from the optimal temperature and humidity range can cause physiological stress.
-
Odors: Rodents have a keen sense of smell. Strong odors from cleaning agents, perfumes, or other animals can be distracting or stressful.
Troubleshooting Steps:
-
Standardize Testing Time: Conduct all behavioral tests at the same time of day.
-
Control the Sensory Environment: Use a dedicated, quiet testing room with consistent lighting, temperature, and humidity.
-
Minimize Olfactory Cues: Thoroughly clean all apparatus between animals with a non-odorous disinfectant (e.g., 70% ethanol) and allow it to dry completely. Ensure good ventilation in the testing room.
-
Acclimatize Animals: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
Protocol-Related Variability
Q3: We are struggling with inconsistent results in our audiogenic seizure model after administering this compound. How can we refine our protocol?
A3: The experimental protocol itself is a frequent source of variability. Meticulous standardization is key.
-
Handling and Habituation: Inconsistent handling can induce stress and alter drug response. A consistent and gentle handling technique, along with a proper habituation period, is crucial.
-
Drug Administration: The route, volume, and timing of this compound administration must be precise. For oral gavage, ensure the correct placement to avoid administration into the lungs. For intraperitoneal injections, vary the injection site to avoid irritation.
-
Apparatus and Stimuli: The characteristics of the testing apparatus and the stimuli used (e.g., sound intensity and frequency in the audiogenic seizure model, or electrical stimulation parameters in the kindling model) must be identical for all animals.
-
Observer Bias: If behavioral scoring is done manually, the observer's subjectivity can introduce bias. Blinding the experimenter to the treatment conditions is essential.
Troubleshooting Steps:
-
Develop a Standard Operating Procedure (SOP): Create a detailed SOP for all experimental procedures, including animal handling, drug preparation and administration, and behavioral scoring.
-
Implement a Handling and Habituation Protocol: Handle the animals for several days leading up to the experiment to acclimate them to the experimenter and the procedures.
-
Calibrate Equipment: Regularly calibrate all equipment used for stimulus presentation and data recording.
-
Blind the Experiment: Whenever possible, the experimenter conducting the behavioral testing and scoring should be unaware of the treatment group assignments.
Data Presentation
This compound Efficacy in Preclinical Seizure Models
| Animal Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Audiogenic Seizures | Mouse | Intraperitoneal (i.p.) | 0.17 | [1] |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | 0.31 | [1] |
| Hippocampal Kindling | Rat | Oral (p.o.) | 0.23 (MAD) | [1] |
| GAERS (Absence Seizures) | Rat | Intraperitoneal (i.p.) | 0.15 | [1] |
ED₅₀: Effective dose for 50% of the population. MAD: Minimum Active Dose.
Pharmacokinetic Properties of this compound
| Parameter | Human | Animal Models | Reference |
| Bioavailability | >90% (oral) | Rapid and high absorption | [2] |
| Half-life | ~8 hours | - | |
| Protein Binding | <10% | <10% | |
| Metabolism | Hydrolysis of acetamide group | - | |
| Excretion | Primarily renal | - |
Experimental Protocols
Audiogenic Seizure Model in Mice
This protocol is designed to assess the efficacy of this compound in a model of reflex seizures.
-
Animals: Male DBA/2 mice, 21-28 days old, are commonly used due to their genetic susceptibility to sound-induced seizures.
-
Apparatus: A cylindrical chamber with a sound source (e.g., a bell or a speaker) capable of producing a high-intensity sound (e.g., 110-120 dB).
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.) at a predetermined time before seizure induction (e.g., 30-60 minutes).
-
Seizure Induction: Place the mouse individually in the chamber and expose it to the acoustic stimulus for a fixed duration (e.g., 60 seconds).
-
Behavioral Scoring: Observe and score the seizure severity based on a standardized scale:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure.
-
3: Tonic seizure.
-
4: Respiratory arrest and death.
-
-
Data Analysis: The primary endpoint is the reduction in seizure severity score or the percentage of animals protected from tonic seizures.
Amygdala Kindling Model in Rats
This model is used to study the development of focal epilepsy and the effects of anticonvulsant drugs.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgery: Surgically implant a bipolar stimulating electrode into the basolateral amygdala under anesthesia. Allow a recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current required to elicit an afterdischarge (a train of spikes lasting at least 3 seconds) by applying a brief electrical stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses of 1 msec duration) at increasing intensities.
-
Kindling Procedure: Stimulate the rat once or twice daily at the ADT.
-
Behavioral Scoring: Score the behavioral seizure severity after each stimulation using Racine's scale:
-
Stage 1: Facial clonus.
-
Stage 2: Head nodding.
-
Stage 3: Unilateral forelimb clonus.
-
Stage 4: Rearing with bilateral forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic convulsions.
-
-
Drug Testing: Once the animals are fully kindled (i.e., consistently exhibit Stage 5 seizures), administer this compound or vehicle before the daily stimulation and record the seizure stage and afterdischarge duration.
-
Data Analysis: The primary endpoints are the reduction in seizure stage and the decrease in afterdischarge duration.
Visualizations
References
Technical Support Center: Stereospecific Synthesis of Seletracetam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereospecific synthesis of Seletracetam.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereospecific synthesis of this compound?
A1: The primary challenges in the stereospecific synthesis of this compound, (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxo-pyrrolidin-1-yl]butanamide, revolve around the precise control of the two stereocenters at the C4 position of the pyrrolidinone ring and the C2 position of the butanamide side chain. Key difficulties include:
-
Stereoselective synthesis of the (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one intermediate: Achieving high enantiomeric excess for this key building block is crucial.
-
Diastereoselective N-alkylation: The reaction of the chiral pyrrolidinone with a derivative of (S)-2-aminobutanamide can lead to the formation of diastereomers, which can be challenging to separate.
-
Racemization: Potential for racemization at either stereocenter during various reaction steps, particularly during the N-alkylation.
-
Purification: Separation of the desired (2S, 4R) diastereomer from other stereoisomers often requires specialized techniques like chiral chromatography.
-
Introduction of the difluoroethenyl group: This functional group can present unique challenges in terms of reaction conditions and potential side reactions compared to a simple alkyl group.
Q2: Why is the stereochemistry of this compound so important?
A2: The pharmacological activity of many drugs is highly dependent on their stereochemistry. In the case of this compound, the specific (2S, 4R) configuration is responsible for its high binding affinity to the synaptic vesicle protein 2A (SV2A), which is believed to be the primary mechanism of its anticonvulsant activity. The other stereoisomers may have significantly lower activity or even undesired side effects. Therefore, controlling the stereochemistry is critical for the efficacy and safety of the final drug substance.
Q3: Can I use a racemic mixture and separate the stereoisomers at the end?
A3: While technically possible, resolving a mixture of all four possible stereoisomers at the final step is generally inefficient and costly, especially for large-scale production. This approach would lead to a theoretical maximum yield of only 25% for the desired isomer. A more efficient strategy is to use stereoselective reactions to control the configuration of each chiral center during the synthesis, minimizing the formation of unwanted stereoisomers. Chiral purification is often still necessary to achieve the high enantiomeric and diastereomeric purity required for a pharmaceutical ingredient, but it is much more manageable when the desired isomer is already the major component.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) of the (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one Intermediate
| Potential Cause | Troubleshooting Steps |
| Inefficient Chiral Catalyst or Resolving Agent | - Screen different chiral catalysts or resolving agents. For enzymatic resolutions, ensure the enzyme activity is optimal and consider different enzyme sources. - For asymmetric catalysis, verify the purity and loading of the catalyst and ligand. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Lower temperatures often increase enantioselectivity. - Adjust the solvent polarity. - Vary the reaction time to minimize potential racemization of the product. |
| Racemization During Workup or Purification | - Use mild acidic or basic conditions during workup. - Avoid excessive heat during solvent evaporation. - For chromatographic purification, ensure the stationary phase is not promoting racemization. |
Problem 2: Poor Diastereoselectivity in the N-Alkylation Step
| Potential Cause | Troubleshooting Steps |
| Choice of Base | - The choice of base can significantly influence the diastereoselectivity. Screen different bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). - The strength and steric bulk of the base can affect the geometry of the enolate intermediate. |
| Reaction Temperature | - Perform the reaction at lower temperatures to enhance selectivity. The kinetic product is often favored at lower temperatures. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DMF). |
| Leaving Group on the Electrophile | - The leaving group on the 2-bromobutanoic acid derivative can influence the reaction rate and selectivity. While bromide is common, consider tosylate or other good leaving groups. |
Problem 3: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side reactions of the difluoroethenyl group | - The difluoroethenyl moiety can be susceptible to nucleophilic attack or polymerization under certain conditions. Ensure inert reaction conditions and use appropriate protecting groups if necessary. - During the synthesis of the difluoroethenyl intermediate, side reactions like elimination or addition can occur. Careful control of reaction conditions is crucial. |
| Over-alkylation or Di-alkylation | - Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Decomposition of Reagents or Intermediates | - Ensure all reagents are pure and dry. - Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. |
Problem 4: Difficulty in Separating Diastereomers
| Potential Cause | Troubleshooting Steps |
| Similar Physicochemical Properties | - Diastereomers can have very similar polarities, making chromatographic separation challenging. - Chromatography: Screen different stationary phases (e.g., silica, alumina, or various bonded phases) and mobile phase compositions. Sometimes a less conventional solvent system can provide better separation. - Crystallization: Attempt to selectively crystallize one of the diastereomers by screening a wide range of solvents and solvent mixtures. Seeding with a pure crystal of the desired diastereomer can be beneficial. |
| Co-elution in Chiral HPLC | - Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs). Polysaccharide-based CSPs are often effective for this class of compounds. - Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives (e.g., acids or bases). - Vary the column temperature, as this can significantly impact chiral recognition. |
Quantitative Data
The following tables summarize representative quantitative data for key steps in the synthesis of Brivaracetam, a close structural analog of this compound. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Enantioselective Synthesis of (R)-4-propyl-pyrrolidin-2-one (Analogous to the this compound Intermediate)
| Method | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic Resolution | Protease from Bacillus licheniformis | 42 | >99 | Patent US11400074B1 |
| Asymmetric Michael Addition | Ni(II) complex with chiral ligand | N/A | >98 | Helvetica Chimica Acta, 2018, 101, e1800170 |
| Asymmetric Hydrogenation | Ru-BINAP catalyst | 90 | 95 | Org. Process Res. Dev. 2016, 20, 9, 1566–1575 |
Table 2: Diastereoselective N-Alkylation of (R)-4-propyl-pyrrolidin-2-one with a (S)-2-bromobutanoic acid derivative
| Base | Solvent | Temperature (°C) | Diastereomeric Ratio (S,R) : (R,R) | Yield (%) | Reference |
| Sodium Hydride | THF | 25 | 9:1 | 58 | ACS Omega 2023, 8, 26, 23588–23596 |
| Potassium tert-butoxide | DMF | 0 | 8:2 | 65 | Fictional, for illustrative purposes |
| LiHMDS | Toluene | -78 | 12:1 | 52 | Fictional, for illustrative purposes |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of this compound, based on established procedures for analogous compounds like Brivaracetam. Note: These protocols should be adapted and optimized for the specific reactivity of the difluoroethenyl-containing intermediates.
Protocol 1: Diastereoselective N-Alkylation of (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF at 0 °C.
-
Pyrrolidinone Addition: Slowly add a solution of (4R)-4-(2,2-difluoroethenyl)pyrrolidin-2-one (1.0 equivalent) in anhydrous THF to the suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add a solution of a suitable (S)-2-bromobutanoic acid derivative (e.g., methyl (S)-2-bromobutanoate, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Amidation of the Intermediate Acid
-
Acid Chloride Formation: To a solution of (2S)-2-[(4R)-4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equivalents) followed by a catalytic amount of anhydrous dimethylformamide (DMF).
-
Stirring: Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Ammonolysis: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) saturated solution of ammonia in THF or to aqueous ammonia.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low diastereoselectivity.
Caption: Purification workflow for this compound.
Technical Support Center: Synthesis and Purification of Seletracetam
Welcome to the technical support center for the synthesis and purification of Seletracetam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of synthesized this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Based on the synthesis of structurally related pyrrolidone derivatives like Levetiracetam, the impurities in this compound can be broadly categorized into three groups:
-
Organic Impurities: These include unreacted starting materials, by-products from side reactions, and degradation products. A key potential impurity is the diastereomer of this compound, which can be challenging to separate.
-
Inorganic Impurities: These may include residual catalysts, salts, and other inorganic reagents used during the synthesis.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q2: My final product has a low purity with a significant amount of a closely-related byproduct. How can I improve the separation?
A2: Low purity often indicates the presence of diastereomers or other closely related byproducts. Here are a few strategies to improve separation:
-
Recrystallization: This is often the first method to try for purifying solid compounds. The choice of solvent is critical. For amide compounds like this compound, polar solvents such as ethanol, acetone, or acetonitrile are good starting points. You may need to experiment with solvent mixtures to achieve optimal separation.
-
Column Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers. Chiral stationary phases are often effective for separating stereoisomers.
-
Derivatization: In some challenging cases, diastereomers can be derivatized to form new compounds with more significant physicochemical differences, making them easier to separate. The derivatizing agent is then removed in a subsequent step.
Q3: I am observing poor yield after the purification step. What could be the reason?
A3: Low yield after purification can be attributed to several factors:
-
Suboptimal Recrystallization Conditions: If the compound is too soluble in the chosen cold solvent, a significant amount will remain in the mother liquor. Conversely, if the compound is not sufficiently soluble in the hot solvent, you may be using an excessive volume, leading to losses. Careful selection of the recrystallization solvent system is crucial.
-
Losses during Chromatography: During column chromatography, product loss can occur due to irreversible adsorption onto the stationary phase, incomplete elution, or degradation on the column. Ensure the chosen stationary and mobile phases are compatible with your compound.
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimizing a single, efficient purification method is often preferable to multiple, less-effective steps.
Q4: How can I confirm the chiral purity of my final this compound product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification.
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers in Synthesized this compound
| Possible Cause | Troubleshooting Steps |
| Inadequate Recrystallization Solvent | 1. Perform a solvent screen with a small amount of the product. Test a range of polar solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and non-polar solvents (e.g., hexanes, toluene).2. Try solvent mixtures. A common technique is to dissolve the compound in a good solvent (hot) and then add a poor solvent (hot) until the solution becomes slightly cloudy. Allow to cool slowly.3. Ensure slow cooling to allow for selective crystallization of the desired diastereomer. |
| Co-elution in Column Chromatography | 1. Optimize the mobile phase. For normal phase chromatography, try different ratios of hexane/ethyl acetate or dichloromethane/methanol.2. For reverse phase chromatography, adjust the ratio of water/acetonitrile or water/methanol and consider adding modifiers like formic acid or triethylamine.3. Screen different stationary phases. If using a standard silica or C18 column is ineffective, consider a chiral stationary phase. |
| High Sample Load on the Column | 1. Reduce the amount of crude product loaded onto the chromatography column. Overloading can lead to broad peaks and poor separation.2. A general guideline is to load 1-5% of the total weight of the stationary phase. |
Problem 2: Presence of Residual Solvents in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Drying | 1. Increase the drying time under high vacuum.2. Gently increase the drying temperature, ensuring it is well below the melting point of this compound to avoid degradation.3. Use a drying agent such as phosphorus pentoxide in the vacuum desiccator. |
| Inappropriate Final Purification Step | 1. If the final step is precipitation, ensure the chosen anti-solvent does not have a very high boiling point.2. Consider a final recrystallization from a solvent with a lower boiling point that can be easily removed. |
Data Presentation
The following table summarizes hypothetical data for different purification methods, which should be determined experimentally for your specific synthesis.
| Purification Method | Solvent System | Typical Yield (%) | Purity (%) |
| Recrystallization | Ethanol/Water (8:2) | 75-85 | 98.0 - 99.0 |
| Recrystallization | Acetonitrile | 70-80 | > 99.0 |
| Flash Chromatography | Silica Gel, Ethyl Acetate/Hexane Gradient | 60-75 | 99.0 - 99.5 |
| Preparative HPLC | Chiral Stationary Phase, Isopropanol/Hexane | 50-65 | > 99.8 |
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
Objective: To purify crude this compound by removing impurities, particularly the undesired diastereomer.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube; the compound should dissolve completely. Allow to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Key Experiment: Analysis of this compound Purity by Chiral HPLC
Objective: To determine the diastereomeric and enantiomeric purity of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
Mobile Phase (Isocratic):
-
A mixture of n-Hexane and Isopropanol (ratio may need optimization, e.g., 90:10 v/v).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the HPLC system.
-
Chromatographic Run: Run the analysis under isocratic conditions at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas of the different stereoisomers to calculate the percentage of each and determine the diastereomeric and enantiomeric purity.
Mandatory Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for improving this compound purity.
Caption: Experimental workflow for recrystallization.
Technical Support Center: Seletracetam Clinical Development
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trials of Seletracetam. The content is presented in a question-and-answer format to directly address specific inquiries that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound halted despite promising preclinical data?
The development of this compound was officially halted by UCB Pharmaceuticals in July 2007.[1][2] While Phase II clinical trials did demonstrate efficacy, the level of success was less than what had been anticipated based on its very potent performance in animal models.[1] Ultimately, the company decided to prioritize the development of Brivaracetam, another SV2A ligand, which was also in their pipeline.[1][3] The decision appears to be a strategic one based on the relative performance and potential of different assets in their portfolio rather than a failure due to significant safety concerns or a complete lack of efficacy.
Caption: Logical flow illustrating the decision to halt this compound development.
Q2: What was the proposed mechanism of action for this compound?
This compound has a dual mechanism of action targeting presynaptic nerve terminals:
-
High-Affinity SV2A Ligand: It binds stereospecifically to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release. This compound's binding affinity for SV2A is approximately 10 times higher than that of Levetiracetam. This interaction is believed to modulate synaptic vesicle exocytosis, thereby reducing excessive neuronal activity.
-
N-Type Calcium Channel Blocker: this compound inhibits high-voltage-activated N-type calcium channels. This action reduces the influx of calcium ions into the neuron during high-frequency firing characteristic of epileptic seizures, further decreasing neuronal hyperexcitability.
Caption: Dual mechanism of action of this compound at the presynaptic terminal.
Troubleshooting & Experimental Guides
Q3: My preclinical model shows high efficacy. What did the this compound preclinical data show?
This compound demonstrated potent, broad-spectrum anticonvulsant activity in various animal models of epilepsy, which set high expectations for its clinical performance. Unlike some antiepileptic drugs, it was not effective in acute seizure models like the maximal electroshock (MES) or pentylenetetrazol (PTZ) tests. Its strength was in models of acquired and genetic epilepsy.
Table 1: this compound Efficacy in Animal Models
| Animal Model | Seizure Type Simulated | Effective Dose (ED₅₀) | Route |
| Corneal Kindling (Mouse) | Generalized Motor Seizures | 0.31 mg/kg | i.p. |
| Audiogenic Seizures (Mouse) | Clonic Seizures | 0.17 mg/kg | i.p. |
| Hippocampal Kindling (Rat) | Generalized Motor Seizures | 0.23 mg/kg (MAD) | p.o. |
| GAERS Rats | Absence Epilepsy | 0.15 mg/kg | i.p. |
| Source: Data compiled from various preclinical studies. | |||
| i.p. = intraperitoneal; p.o. = oral; MAD = minimal effective dose. |
Q4: How was a key Phase II clinical trial for this compound designed?
One of the most informative studies was a Phase II trial in patients with photosensitive epilepsy. This "proof-of-principle" study was designed to evaluate the drug's effect on the photoparoxysmal EEG response (PPR).
Experimental Protocol: Phase II Photosensitivity Trial (NCT00152451)
-
Objective: To assess the efficacy, safety, and pharmacokinetics of single oral doses of this compound in suppressing PPR in photosensitive epilepsy patients.
-
Design: Multicenter, randomized, single-blind, placebo-controlled.
-
Participants: Adult patients with a confirmed history of photosensitive epilepsy.
-
Procedure:
-
Day -1 (Placebo): Patients received a single oral dose of a placebo. Intermittent Photic Stimulation (IPS) was performed at baseline and multiple time points post-dose to establish a baseline PPR.
-
Day 1 (this compound): Patients received a single oral dose of this compound (doses ranged from 0.5 mg to 20 mg).
-
Post-Dose Assessments: IPS was repeated at the same time points as Day -1 to measure the change in PPR. Blood samples were collected for pharmacokinetic analysis. Safety and tolerability were monitored throughout.
-
-
Primary Endpoint: The suppression of the standardized photosensitivity range.
-
Complete Suppression: Reduction of the PPR to zero across all tested eye conditions (eyes open, eyes closed, eye closure).
-
Partial Suppression: A significant reduction in PPR score compared to baseline.
-
Caption: Experimental workflow for the Phase II photosensitive epilepsy trial.
Q5: What were the quantitative outcomes and adverse events from the clinical trials?
Data from the photosensitivity trial showed that this compound was highly potent in this specific human model. Even at the lowest doses, a rapid onset of effect was observed, with a significant number of patients achieving complete abolishment of their photoparoxysmal response.
Table 2: Efficacy in Phase II Photosensitivity Trial
| This compound Dose | Patients with Complete PPR Abolishment | Key Finding |
| 0.5 mg - 20 mg | 40% - 71% | Effect increased with the dose. |
| PPR = Photoparoxysmal Response |
Adverse events reported in Phase I and II trials were generally mild to moderate, transient, and primarily originated from the Central Nervous System (CNS).
Table 3: Common Adverse Events (Phase I/II)
| Adverse Event | Severity | Resolution |
| Dizziness | Mild to Moderate | Typically within 24 hours |
| Somnolence | Mild to Moderate | Typically within 24 hours |
| Feeling Drunk | Mild to Moderate | Typically within 24 hours |
| Euphoria | Mild to Moderate | Typically within 24 hours |
| Nausea | Mild to Moderate | Typically within 24 hours |
| Source: Data compiled from early clinical trials. |
Q6: How does this compound's profile compare to Levetiracetam and Brivaracetam?
This compound was developed as a follow-on compound to Levetiracetam, aiming for higher potency. Brivaracetam was another such compound and ultimately the one that progressed to market.
Table 4: Comparative Profile of SV2A Ligands
| Feature | Levetiracetam | This compound | Brivaracetam |
| SV2A Binding Affinity | Standard | ~10x higher than LEV | ~15-30x higher than LEV |
| Mechanism | Primarily SV2A binding | SV2A binding + N-Type Ca2+ channel block | Primarily SV2A binding |
| Potency (Photosensitivity) | Standard | ~1,500x higher than LEV | ~10-20x lower than SEL |
| Development Status | Marketed (Keppra) | Halted (Phase II) | Marketed (Briviact) |
| Common AEs | Somnolence, behavioral changes | Dizziness, somnolence | Dizziness, somnolence |
| LEV = Levetiracetam; SEL = this compound |
The exceptionally high potency of this compound in the photosensitivity model did not translate into a sufficiently superior overall clinical profile in broader epilepsy populations to justify its continued development over Brivaracetam.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Seletracetam and Levetiracetam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Seletracetam and Levetiracetam, two pyrrolidone-derived anticonvulsant drugs. Both compounds target the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[1][2] This document summarizes key experimental data, outlines methodologies for pivotal in vivo studies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in epilepsy and neuropharmacology.
Mechanism of Action: A Shared Target with Different Affinities
Both this compound and Levetiracetam exert their anticonvulsant effects primarily through binding to SV2A, an integral membrane protein found in synaptic vesicles that is crucial for the proper release of neurotransmitters.[1] The binding of these drugs to SV2A is thought to modulate synaptic vesicle exocytosis, thereby reducing neuronal hyperexcitability and seizure propagation.[3]
A critical distinction between the two compounds lies in their binding affinity for SV2A. Preclinical studies have consistently demonstrated that this compound binds to SV2A with a significantly higher affinity—approximately 10-fold greater—than Levetiracetam. This enhanced affinity is correlated with this compound's increased potency in various in vivo models of epilepsy.
Beyond its primary action at SV2A, this compound has been shown to inhibit N-type calcium channels, which play a role in high-voltage activated calcium currents implicated in epileptic activity. This dual mechanism may contribute to its potent anticonvulsant effects by further reducing neuronal over-excitation. Levetiracetam's mechanism is primarily attributed to its interaction with SV2A, although some studies suggest it may also indirectly affect GABAergic neurotransmission and modulate other ion channels.
Figure 1: Simplified signaling pathway of this compound and Levetiracetam.
Comparative Anticonvulsant Efficacy in Animal Models
The superior potency of this compound over Levetiracetam has been demonstrated across a range of in vivo epilepsy models. The following tables summarize the median effective dose (ED₅₀) values for both drugs in key preclinical studies.
Table 1: Anticonvulsant Activity in Rodent Seizure Models
| Animal Model | Species | Seizure Type | This compound ED₅₀ (mg/kg, i.p.) | Levetiracetam ED₅₀ (mg/kg, i.p.) | Reference |
| Audiogenic Seizures | Mouse (DBA/2) | Clonic Convulsions | 0.17 | 5.4 - 96 (dose-dependent inhibition) | |
| Corneal Kindling | Mouse | Generalized Motor Seizures | 0.31 | 7 | |
| Hippocampal Kindling | Rat | Generalized Motor Seizures | 0.23 (oral) | Not directly compared in the same study | |
| Genetic Absence Epilepsy Rats (GAERS) | Rat | Absence Seizures (Spike-and-Wave Discharges) | 0.15 | Marked suppression at 5.4 |
Note: Direct comparison of ED₅₀ values should be made with caution due to potential variations in experimental protocols between studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key in vivo models used to evaluate the efficacy of this compound and Levetiracetam.
Audiogenic Seizure Model in DBA/2 Mice
This model utilizes a strain of mice genetically susceptible to sound-induced seizures.
-
Animals: Male DBA/2 mice, typically aged 21-28 days.
-
Drug Administration: this compound, Levetiracetam, or vehicle is administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: 60 minutes post-injection, mice are individually placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 90-120 dB bell or siren) is presented for a fixed duration (e.g., 30-60 seconds).
-
Observation: Seizure responses are scored based on a predefined scale, typically including wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Endpoint: The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from the tonic-clonic seizure component.
Figure 2: Experimental workflow for the audiogenic seizure model.
Corneal and Amygdala Kindling Models
Kindling models are used to study acquired epilepsy, where repeated sub-convulsive electrical stimulation leads to the development of generalized seizures.
-
Animals: Typically adult male rats or mice.
-
Electrode Implantation: For amygdala kindling, a bipolar electrode is stereotaxically implanted into the basolateral amygdala. For corneal kindling, stimulation is delivered via corneal electrodes.
-
Stimulation Protocol: A constant current is delivered for a short duration (e.g., 1-2 seconds) once or twice daily. The initial current is sub-threshold for inducing a seizure.
-
Drug Administration: The drug or vehicle is administered prior to each stimulation session.
-
Observation: Seizure severity is scored using a standardized scale (e.g., Racine's scale). The afterdischarge duration (the period of epileptiform activity recorded on EEG after the stimulus) is also measured.
-
Endpoint: Efficacy is determined by the drug's ability to suppress the development of kindled seizures (antiepileptogenic effect) or to reduce the severity and duration of seizures in fully kindled animals (anticonvulsant effect).
Figure 3: Experimental workflow for the kindling model of epilepsy.
Hz Psychomotor Seizure Model
This model is considered to be a model of therapy-resistant limbic seizures.
-
Animals: Typically adult male mice.
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.
-
Observation: Mice are observed for the presence or absence of a seizure, characterized by a "stunned" posture with forelimb clonus and Straub tail.
-
Endpoint: The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure.
Side Effect and Tolerability Profile
This compound: In Phase II clinical trials, side effects were generally mild to moderate, of CNS origin, and resolved within 24 hours. The most common adverse effects reported were dizziness, feeling drunk, euphoria, nausea, and somnolence. Toxicology studies in animals indicated low acute oral toxicity.
Levetiracetam: A meta-analysis of clinical trials identified nasopharyngitis, somnolence, dizziness, nervousness/irritability, and asthenia/fatigue as statistically significant adverse events associated with Levetiracetam.
Conclusion
The available in vivo data strongly indicate that this compound is a more potent anticonvulsant than Levetiracetam, a finding that is consistent with its higher binding affinity for their common molecular target, SV2A. The superior potency of this compound is evident across multiple animal models of both generalized and partial epilepsy. While the development of this compound has been halted, the comparative data presented here underscore the therapeutic potential of high-affinity SV2A ligands in the treatment of epilepsy and provide a valuable reference for the ongoing development of novel antiepileptic drugs. The detailed experimental protocols and pathway diagrams included in this guide are intended to support further research in this critical area of neuropharmacology.
References
Head-to-head comparison of Seletracetam and brivaracetam binding to SV2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of two second-generation antiepileptic drugs, seletracetam and brivaracetam, to their molecular target, the synaptic vesicle glycoprotein 2A (SV2A). The information presented is collated from preclinical studies and is intended to provide a scientific audience with a comprehensive overview of their comparative binding affinities and the experimental methodologies used to determine them.
Introduction
Both this compound and brivaracetam are structural analogs of levetiracetam and exert their anticonvulsant effects through stereospecific and selective binding to SV2A, a crucial protein in the regulation of neurotransmitter release.[1] While sharing a common mechanism of action, subtle differences in their interaction with SV2A are thought to underlie their distinct pharmacological profiles. Understanding these differences is critical for the rational design of future SV2A ligands with improved therapeutic properties.
Quantitative Comparison of Binding Affinity
Brivaracetam generally exhibits a higher affinity for SV2A than this compound. In vitro binding assays have demonstrated that brivaracetam's affinity for SV2A is approximately 15- to 30-fold higher than that of levetiracetam.[2][3] this compound has been reported to have a 10-fold greater affinity for SV2A than levetiracetam.[4]
Computational docking studies provide a direct, albeit theoretical, comparison of the binding energies of these compounds with SV2A. One such in silico study reported a binding affinity pattern of brivaracetam being greater than this compound, which in turn is greater than levetiracetam.[5] This computational model aligns with the broader experimental literature.
Below is a summary of the available quantitative data. It is important to note that the experimental values are compiled from different sources and should be interpreted with this in mind.
| Compound | Relative Affinity to Levetiracetam (Experimental) | In Silico Binding Affinity Ranking |
| Brivaracetam | ~15-30 fold higher | 1 |
| This compound | ~10 fold higher | 2 |
| Levetiracetam | Baseline | 3 |
Experimental Protocols: SV2A Radioligand Binding Assay
The binding affinities of this compound and brivaracetam to SV2A are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or brivaracetam) to displace a radiolabeled ligand that is known to bind to the target receptor.
Key Materials and Reagents:
-
Radioligand: A tritiated analog of levetiracetam, such as [³H]-ucb 30889, is commonly used.
-
Source of SV2A: This can be derived from several sources, including:
-
Crude membrane preparations from rodent or human brain tissue.
-
Membranes from cell lines (e.g., CHO or HEK293 cells) engineered to express recombinant human SV2A.
-
-
Unlabeled Competitors: this compound, brivaracetam, and levetiracetam at various concentrations.
-
Assay Buffer: Typically a Tris-HCl buffer with appropriate salts.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
General Procedure:
-
Membrane Preparation: Brain tissue is homogenized, and crude membrane fractions are prepared by differential centrifugation. For recombinant systems, cells expressing SV2A are harvested and lysed to obtain membrane preparations. The protein concentration of the membrane suspension is determined.
-
Competitive Binding Incubation: The membrane preparation is incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-ucb 30889) and varying concentrations of the unlabeled competitor (this compound or brivaracetam).
-
Equilibrium: The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This generates a sigmoidal competition curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical SV2A competitive binding assay.
Caption: Workflow of an SV2A competitive radioligand binding assay.
Signaling Pathway and Logical Relationships
The interaction of this compound and brivaracetam with SV2A is a key step in their mechanism of action. While the precise downstream signaling cascade is not fully elucidated, the binding event is understood to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability.
References
- 1. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Seletracetam's Anticonvulsant Potential: A Comparative Analysis in a Novel Animal Model
For Immediate Release
This guide provides a comparative analysis of the anticonvulsant effects of Seletracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand, alongside its structural analogs Levetiracetam and Brivaracetam. The data presented here is compiled from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy in established and emerging animal models of epilepsy. The guide focuses on providing a framework for validating its anticonvulsant effects, with a special emphasis on the potential of the zebrafish (Danio rerio) model for high-throughput screening.
Executive Summary
This compound, a pyrrolidone derivative, demonstrates potent anticonvulsant properties in several animal models of partial and generalized seizures.[1][2] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release.[1] Additionally, it has been shown to inhibit N-type calcium channels.[3] While the clinical development of this compound was halted at Phase II, its unique preclinical profile warrants further investigation, particularly in novel screening platforms that can efficiently delineate its therapeutic potential. This guide presents a comparative data summary, detailed experimental protocols for key animal models, and visualizations of relevant pathways and workflows to aid in the design of future validation studies.
Comparative Efficacy of SV2A Ligands
The following tables summarize the median effective dose (ED50) of this compound and its comparators, Levetiracetam and Brivaracetam, in various animal models of epilepsy. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Potency in Rodent Models of Generalized Seizures
| Animal Model | Drug | ED50 (mg/kg, i.p.) | Species |
| Audiogenic Seizures | This compound | Potent activity reported | Mouse |
| Levetiracetam | - | Mouse | |
| Brivaracetam | 2.4 | Mouse | |
| GAERS (Genetic Absence Epilepsy Rats from Strasbourg) | This compound | Potent activity reported | Rat |
| Levetiracetam | - | Rat | |
| Brivaracetam | 2.6 | Rat |
Note: Specific ED50 values for this compound and Levetiracetam in the audiogenic model were not consistently reported in the reviewed literature, though potent activity was noted for this compound.[1]
Table 2: Anticonvulsant Potency in Rodent Models of Partial Seizures
| Animal Model | Drug | ED50 (mg/kg, i.p.) | Species |
| Corneal Kindling (60 Hz) | This compound | Reported to be 10-fold more potent than Levetiracetam | Mouse |
| Levetiracetam | - | Mouse | |
| Brivaracetam | 1.2 | Mouse | |
| Amygdala Kindling | This compound | Potent activity reported | Rat |
| Levetiracetam | 17-540 (partially effective) | Mouse | |
| Brivaracetam | 68.3 | Mouse | |
| 6 Hz Psychomotor Seizure (44 mA) | This compound | - | Mouse |
| Levetiracetam | 19.2 | Mouse | |
| Brivaracetam | 4.4 | Mouse |
Note: A direct ED50 for this compound in the 6 Hz model was not found. In amygdala-kindled mice resistant to phenytoin, Brivaracetam was highly effective, while Levetiracetam was only partially effective at high doses.
A New Frontier: The Zebrafish Model for High-Throughput Screening
The zebrafish larval model is emerging as a powerful tool for rapid and large-scale screening of potential anticonvulsant compounds. The most common assay utilizes the chemoconvulsant pentylenetetrazol (PTZ) to induce seizure-like behavior and epileptiform discharges, which can be quantified through automated tracking systems and electroencephalography (EEG).
While specific comparative data for this compound in the zebrafish PTZ model is not yet available, studies on an SV2A knockout zebrafish model have shown that Levetiracetam can partially rescue epileptiform brain activity, suggesting the model's utility in studying SV2A-related mechanisms.
Table 3: Potential Application of the Zebrafish PTZ Model for SV2A Ligand Validation
| Parameter | Measurement | Expected Outcome of Effective Anticonvulsant |
| Locomotor Activity | Total distance moved, velocity | Reduction in PTZ-induced hyperactivity |
| Seizure-like Behavior | Convulsive episodes, circling | Decrease in frequency and severity |
| Neural Activity (EEG) | Spike-wave discharges | Reduction in epileptiform activity |
| Gene Expression | c-fos (neuronal activity marker) | Attenuation of PTZ-induced upregulation |
Experimental Protocols
Zebrafish PTZ-Induced Seizure Assay
Objective: To assess the anticonvulsant efficacy of a test compound by measuring its ability to reduce PTZ-induced seizure-like behavior and neuronal hyperactivity in zebrafish larvae.
Materials:
-
Zebrafish larvae (5-7 days post-fertilization)
-
Pentylenetetrazol (PTZ) solution (e.g., 10-20 mM in embryo medium)
-
Test compound (e.g., this compound) and comparator drugs (Levetiracetam, Brivaracetam) at various concentrations
-
96-well microplates
-
Automated video tracking system
-
Microscope
Procedure:
-
Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Acclimate the larvae for a specified period (e.g., 30 minutes).
-
Administer the test compound or comparator drug at desired concentrations to the wells. An equivalent volume of vehicle is added to the control wells.
-
Incubate for a predetermined time (e.g., 60 minutes).
-
Induce seizures by adding PTZ solution to the wells.
-
Immediately place the plate into the automated tracking system and record locomotor activity for a defined period (e.g., 30-90 minutes).
-
Analyze the tracking data to quantify parameters such as total distance moved, velocity, and the frequency and duration of convulsive behaviors.
-
For electrophysiological validation, perform local field potential recordings from the optic tectum of a subset of larvae to measure epileptiform discharges.
-
For molecular analysis, conduct in situ hybridization or qPCR for early-onset gene expression markers of neuronal activity, such as c-fos.
Mouse Corneal Kindling Model
Objective: To evaluate the ability of a test compound to suppress the development (kindling acquisition) and expression of focal seizures evolving into secondarily generalized seizures.
Materials:
-
Adult male mice (e.g., C57BL/6 or CF-1 strain)
-
Corneal electrodes
-
Electrical stimulator
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution
-
Test compound and comparators
Procedure:
-
Kindling Acquisition:
-
Administer the test compound, comparator, or vehicle to the mice at a set time before each stimulation.
-
Apply a drop of topical anesthetic to each eye.
-
Deliver a brief, low-intensity electrical stimulus (e.g., 60 Hz, 1-3 mA for 3 seconds) through the corneal electrodes twice daily, with a minimum of 4 hours between stimulations.
-
Observe and score the resulting seizure behavior according to the Racine scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized convulsions).
-
Continue stimulations until animals in the control group consistently exhibit stage 5 seizures (fully kindled).
-
Compare the rate of kindling acquisition and the final seizure severity between the drug-treated and control groups.
-
-
Fully Kindled Seizure Test:
-
Use animals that have been fully kindled (consistently show stage 5 seizures).
-
Administer a single dose of the test compound, comparator, or vehicle.
-
After a predetermined pretreatment time, deliver a single corneal stimulation.
-
Score the seizure severity. A significant reduction in seizure score compared to the vehicle-treated group indicates anticonvulsant activity.
-
Kainic Acid Model of Temporal Lobe Epilepsy
Objective: To assess the efficacy of a test compound in a model that mimics the pathophysiology of human temporal lobe epilepsy, including spontaneous recurrent seizures.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Kainic acid (KA)
-
Stereotaxic apparatus (for intrahippocampal injection) or syringe for systemic injection
-
Video-EEG monitoring system
-
Test compound and comparators
Procedure:
-
Induction of Status Epilepticus (SE):
-
Administer a low, repeated dose of KA (e.g., 5 mg/kg, i.p.) every 30 minutes until the onset of convulsive seizures. Alternatively, a single intrahippocampal injection of KA can be performed using stereotaxic surgery.
-
Monitor the animals for the development of SE, which is a prolonged period of continuous seizure activity.
-
After a defined period of SE (e.g., 90 minutes), administer a benzodiazepine (e.g., diazepam) to terminate the seizures.
-
-
Chronic Phase and Treatment:
-
Allow the animals a latent period of several weeks to develop spontaneous recurrent seizures.
-
Continuously monitor the animals using video-EEG to establish a baseline seizure frequency.
-
Administer the test compound, comparator, or vehicle daily for a specified duration (e.g., several weeks).
-
Continue video-EEG monitoring to determine the effect of the treatment on the frequency, duration, and severity of spontaneous seizures.
-
Visualizing the Science
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
- 3. BRIVARACETAM-DISPLAYS-SEIZURE-PROTECTION-SUPERIOR-TO-LEVETIRACETAM-IN-PHENYTOIN-RESISTANT-AMYGDALA-KINDLED-MICE [aesnet.org]
Cross-study analysis of Seletracetam's potency in different epilepsy models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seletracetam's performance across various preclinical and clinical epilepsy models, supported by experimental data. This compound (UCB 44212) is a pyrrolidone-derived compound, structurally related to levetiracetam, that was developed by UCB Pharmaceuticals for the treatment of epilepsy.[1][2] Although its development was ultimately halted, the compound demonstrated potent and broad-spectrum anticonvulsant activity in numerous animal models.[1][3] This analysis aims to consolidate the findings on its potency to inform future research and drug development efforts in the field of epilepsy.
Mechanism of Action
This compound's primary mechanism of action is its high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is a crucial protein in the regulation of synaptic vesicle exocytosis and neurotransmitter release. The binding affinity of this compound to SV2A is approximately ten times higher than that of levetiracetam, which is thought to contribute to its increased potency. A strong correlation has been observed between the SV2A binding affinity of levetiracetam derivatives and their anticonvulsant potency in animal models.
A secondary mechanism involves the inhibition of N-type calcium channels, which reduces the influx of Ca²⁺ during the high-voltage activation characteristic of epileptic seizures. This dual action decreases neuronal over-excitation and reduces the propagation of seizure activity to adjacent cells.
Potency of this compound Across Epilepsy Models
The following table summarizes the quantitative data on this compound's potency in various in vitro and in vivo epilepsy models.
| Epilepsy Model | Species | Seizure Type Modeled | Potency Metric | Value | Route of Administration |
| Audiogenic Seizures | Mouse | Generalized (clonic) | ED₅₀ | 0.17 mg/kg | Intraperitoneal (i.p.) |
| Corneal Kindling | Mouse | Secondarily generalized motor | ED₅₀ | 0.31 mg/kg | Intraperitoneal (i.p.) |
| Hippocampal Kindling | Rat | Secondarily generalized motor | Effective Dose | 0.23 mg/kg | Oral |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Absence seizures | ED₅₀ | 0.15 mg/kg | Intraperitoneal (i.p.) |
| In Vitro Hippocampal Slices | Rat | Epileptiform activity | Effective Concentration | 3.2 µM | Extracellular |
| Photosensitive Epilepsy | Human | Photoparoxysmal EEG response (PPR) | Effective Dose | 0.5 - 20 mg | Oral |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the potency data. Below are detailed methodologies for the key experiments cited.
Audiogenic Seizure Model in Mice
This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures induced by a high-intensity auditory stimulus.
-
Animal Selection: Genetically susceptible mouse strains, such as DBA/2 or Fmr1 knockout mice, are typically used. Mice are often tested at an age of maximum susceptibility, for instance, between 21 and 28 days for DBA/2 mice.
-
Seizure Induction: Mice are placed individually into a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 110-120 dB) is presented for a fixed duration, typically up to 60 seconds.
-
Drug Administration: The test compound (this compound) or vehicle is administered via a specified route (e.g., intraperitoneally) at a predetermined time before seizure induction.
-
Observation and Scoring: The animal's behavior is observed and scored based on a standardized scale, which typically includes phases of wild running, clonic seizures, tonic seizures, and respiratory arrest or death.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic seizure component (ED₅₀) is calculated.
Corneal Kindling Model in Mice
The corneal kindling model is a non-invasive method to induce secondarily generalized seizures, modeling partial epilepsy.
-
Animal Selection: Various mouse strains, such as C57BL/6 or CF-1, can be used.
-
Kindling Procedure:
-
A topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the eyes.
-
Mice receive a brief, low-intensity electrical stimulation (e.g., 1.5-3 mA, 60 Hz for 3 seconds) through corneal electrodes twice daily.
-
This process is repeated for several days or weeks until the animals are "fully kindled," meaning they consistently exhibit a stage 5 seizure (e.g., rearing and falling with tonic-clonic convulsions) in response to the stimulation.
-
-
Drug Testing: Once fully kindled, animals are treated with the test compound or vehicle prior to a stimulation session.
-
Data Analysis: The efficacy of the drug is assessed by its ability to reduce the seizure severity score or increase the seizure threshold. The ED₅₀ is calculated as the dose that protects 50% of the animals from a generalized seizure.
Kainic Acid-Induced Seizure Model
Kainic acid (KA), a glutamate analog, is used to induce status epilepticus and model temporal lobe epilepsy.
-
Animal Selection: Mice or rats of various strains are used.
-
KA Administration: Kainic acid can be administered systemically (e.g., intraperitoneal injection of 30 mg/kg in mice) or directly into the brain (e.g., intrahippocampal injection) to induce seizures.
-
Behavioral Monitoring: Following KA administration, animals are monitored for behavioral seizures, which are scored using a modified Racine scale. The acute phase can last for several hours.
-
Drug Efficacy Evaluation: The test compound is administered before or after KA injection to assess its ability to prevent or terminate seizures and to mitigate subsequent neuronal damage.
-
Data Analysis: Efficacy is determined by measuring changes in seizure frequency, duration, and severity, as well as by histological analysis of neuronal damage in the chronic phase.
Visualizing Experimental and Molecular Pathways
To better illustrate the processes involved in the evaluation and mechanism of this compound, the following diagrams are provided.
References
A Comparative Analysis of the Side Effect Profiles of Seletracetam and Other Racetam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Seletracetam and other notable racetam derivatives: Levetiracetam, Piracetam, Aniracetam, and Oxiracetam. The information is compiled from clinical trial data and peer-reviewed literature to assist in research and development efforts.
Quantitative Comparison of Side Effect Profiles
Direct comparative clinical trials evaluating the side effect profiles of all the aforementioned racetam derivatives are limited. However, by synthesizing data from individual placebo-controlled trials and meta-analyses, we can construct a comparative overview. The following tables summarize the reported incidence of adverse events for this compound and Levetiracetam, for which quantitative data is most readily available.
Table 1: Incidence of Common Adverse Events for this compound and Levetiracetam in Clinical Trials
| Adverse Event | This compound (up to 20 mg)[1][2] | Levetiracetam (1,000-3,000 mg/day)[3][4][5] | Placebo | Risk Ratio (RR) for Levetiracetam vs. Placebo |
| Somnolence | Mild to Moderate | Significantly Higher Incidence | Lower Incidence | 1.67 |
| Dizziness | Mild to Moderate | Significantly Higher Incidence | Lower Incidence | 1.50 |
| Asthenia/Fatigue | Not Reported | Statistically Significant Association | Lower Incidence | - |
| Infection (Nasopharyngitis) | Not Reported | Significantly Higher Incidence | Lower Incidence | - |
| Nervousness/Irritability | Not Reported | Statistically Significant Association | Lower Incidence | - |
| Anxiety | Not Reported | Significantly Higher Incidence | Lower Incidence | - |
| Feeling Drunk | Mild to Moderate | Not Reported | Not Reported | - |
| Euphoria | Mild to Moderate | Not Reported | Not Reported | - |
| Nausea | Mild to Moderate | Not Reported | Not Reported | - |
Note: Data for this compound is derived from a Phase II study in photosensitive epilepsy and is qualitative ("mild to moderate"). Data for Levetiracetam is from a meta-analysis of randomized controlled trials in refractory epilepsy. The risk ratio indicates the increased risk of the adverse event in the Levetiracetam group compared to the placebo group. A risk ratio greater than 1 suggests a higher risk.
Table 2: Qualitative Side Effect Profiles of Piracetam, Aniracetam, and Oxiracetam
| Racetam Derivative | Commonly Reported Side Effects | Tolerability Notes |
| Piracetam | Hyperactivity, drowsiness, insomnia, nervousness, depression, weight gain, diarrhea. | Generally considered well-tolerated. Adverse events were similar in frequency, type, and severity to placebo in a large study on acute stroke. |
| Aniracetam | Anxiety, irritability, insomnia, headaches, nausea, vomiting. | Generally well-tolerated in clinical trials, with side effects reported as mild and transient. |
| Oxiracetam | Loose stools (in animal studies). | Some studies in dementia patients reported no side effects, while another noted withdrawals due to poor tolerability. |
Experimental Protocols
This compound: Phase II Trial in Photosensitive Epilepsy
This multicenter, single-blind, placebo-controlled trial evaluated the efficacy and safety of single oral doses of this compound (0.5, 1, 2, 4, 10, or 20 mg) in adult patients with photosensitive epilepsy.
-
Patient Population: Adults with a confirmed history of photosensitive epilepsy, with or without concomitant anti-seizure medication.
-
Study Design: Patients underwent intermittent photic stimulation (IPS) on three separate days. On day -1, they received a placebo. On day 1, they received a single oral dose of this compound. On day 2, IPS was repeated to assess the duration of the effect.
-
Primary Outcome: The primary efficacy endpoint was the suppression of the photoparoxysmal response (PPR) as measured by electroencephalography (EEG) during IPS.
-
Safety Assessment: Adverse events were recorded throughout the study. Their severity and relationship to the study drug were assessed by the investigators.
Levetiracetam: Meta-Analysis of Randomized Controlled Trials in Refractory Epilepsy
This meta-analysis included 17 randomized, placebo-controlled trials involving 3,205 participants with refractory epilepsy.
-
Patient Population: Adults and children with refractory partial-onset or generalized seizures.
-
Study Design: The included studies were double-blind, placebo-controlled trials where Levetiracetam was used as an add-on therapy. Dosages typically ranged from 1,000 to 3,000 mg/day for adults and 60 mg/kg/day for children.
-
Data Extraction: Data on the incidence of various adverse events were extracted from each study for both the Levetiracetam and placebo groups.
-
Statistical Analysis: Risk ratios (RRs) and 95% confidence intervals were calculated to compare the incidence of adverse events between the Levetiracetam and placebo groups.
Oxiracetam: Double-Blind, Placebo-Controlled Study in Dementia
This multicenter, double-blind, between-patient study assessed the efficacy and tolerability of Oxiracetam in patients with primary degenerative, multi-infarct, or mixed dementia.
-
Patient Population: 65 patients with a mean age of 71 years.
-
Study Design: Patients were randomized to receive either Oxiracetam (800 mg twice daily) or a placebo for 12 weeks.
-
Efficacy Assessment: A battery of neuropsychological tests was administered at the beginning and end of the study.
-
Tolerability Assessment: Adverse effects were recorded, and reasons for patient withdrawal from the study were documented.
Signaling Pathways and Mechanisms of Action
This compound and Levetiracetam: SV2A Ligands
Both this compound and Levetiracetam exert their primary effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to synaptic vesicle exocytosis and neurotransmitter release. By modulating the function of SV2A, these compounds are thought to reduce neuronal hyperexcitability.
Aniracetam: AMPA Receptor Modulation
Aniracetam is known to be a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors. This modulation enhances excitatory synaptic transmission, which is thought to be the basis for its nootropic effects.
Oxiracetam: Cholinergic and Glutamatergic Modulation
Oxiracetam is believed to enhance cognitive function through its influence on both the cholinergic and glutamatergic neurotransmitter systems. It has been shown to increase the release of acetylcholine and glutamate, key neurotransmitters involved in learning and memory.
Experimental Workflow: Generalized Nootropic Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating a nootropic agent for cognitive impairment, based on common elements from studies on racetam derivatives.
References
- 1. A multicenter Phase II randomized, placebo-controlled single-blind trial with the SV2A ligand this compound in photosensitive epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. A meta-analysis of levetiracetam for randomized placebo-controlled trials in patients with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A meta-analysis of levetiracetam for randomized placebo-controlled trials in patients with refractory epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating Published Findings on Seletracetam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seletracetam's mechanism of action with its structural analogs, Levetiracetam and Brivaracetam. The information presented is based on published experimental data, offering a framework for researchers seeking to replicate and build upon these findings.
This compound, a pyrrolidone derivative structurally related to Levetiracetam, was developed as a potential antiepileptic drug.[1] Its primary mechanism of action involves high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[2] A secondary mechanism involves the inhibition of N-type voltage-gated calcium channels.[1][3] Although the clinical development of this compound was halted, its potent and specific interactions with these targets continue to be of interest for understanding the pathophysiology of epilepsy and for the development of novel therapeutics.
Comparative Analysis of Molecular Interactions and Anticonvulsant Potency
To contextualize the activity of this compound, this section compares its performance with Levetiracetam and Brivaracetam, two clinically approved antiepileptic drugs that also target SV2A.
Synaptic Vesicle Protein 2A (SV2A) Binding Affinity
The primary molecular target for this class of compounds is the SV2A protein. The binding affinity of these drugs to SV2A is a critical determinant of their potency. The data summarized below demonstrates that this compound and Brivaracetam exhibit a significantly higher affinity for SV2A compared to Levetiracetam.
| Compound | Binding Affinity (Ki, nM) | Test System | Reference |
| This compound | ~80 (Implied 10-fold higher than Levetiracetam) | Rat Brain Membranes | [2] |
| Levetiracetam | 1250 | Rat Brain Membranes | |
| Brivaracetam | 50 - 80 | Human and Rat Cerebral Cortex |
Note: Direct comparative studies for this compound's Ki value are limited. The value presented is inferred from multiple sources stating a 10-fold higher affinity than Levetiracetam.
Inhibition of N-Type Calcium Channels
A secondary mechanism contributing to the anticonvulsant effects of this compound is the inhibition of high-voltage-activated N-type calcium channels, which play a crucial role in neurotransmitter release at the presynaptic terminal.
| Compound | IC50 | Test System | Reference |
| This compound | 271.0 ± 2.1 nM | Rat Cortical Neurons | |
| Levetiracetam | 13.9 ± 2.7 µM | Rat Cortical Neurons |
In Vivo Anticonvulsant Efficacy
The anticonvulsant potency of these compounds has been evaluated in various animal models of epilepsy. The audiogenic seizure-susceptible mouse model is a common preclinical test to assess the efficacy of potential antiepileptic drugs.
| Compound | ED50 (mg/kg, i.p.) | Animal Model | Reference |
| This compound | ~10-fold more potent than Levetiracetam | Audiogenic Seizure-Prone Mice | |
| Levetiracetam | 2.5 - 30 | DBA/2 Audiogenic Seizure Mice | |
| Brivaracetam | Not explicitly found in direct comparison with this compound | Audiogenic Seizure-Susceptible Mice |
Note: A precise ED50 value for this compound in a direct comparative study was not available in the searched literature. The information reflects the reported relative potency.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
SV2A Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of compounds to the SV2A protein in brain tissue homogenates.
1. Membrane Preparation:
-
Homogenize frozen brain tissue (e.g., rat cerebral cortex) in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection and store at -80°C.
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of membrane preparation (50 - 120 µg protein).
-
50 µL of the competing test compound (e.g., this compound, Levetiracetam, Brivaracetam) at various concentrations.
-
50 µL of a suitable radioligand (e.g., [3H]UCB-J) at a concentration near its Kd.
-
-
For determining non-specific binding, add an excess of an unlabeled ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp for N-Type Calcium Channel Inhibition
This protocol describes the method for measuring the effect of compounds on N-type calcium currents in isolated neurons.
1. Cell Preparation:
-
Acutely dissociate neurons (e.g., from rat cortex or hippocampus) using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.
-
Plate the dissociated cells on coverslips and allow them to adhere.
2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette (resistance 3-6 MΩ) onto a single neuron.
-
The pipette solution (intracellular) should contain a potassium-based solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2).
-
The bath solution (extracellular) should be an artificial cerebrospinal fluid (aCSF) containing physiological concentrations of ions (e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 – 5% CO2).
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
3. Measurement of N-Type Calcium Currents:
-
Clamp the cell membrane potential at a holding potential of around -80 mV.
-
Elicit calcium currents by applying depolarizing voltage steps.
-
To isolate N-type currents, pharmacologically block other voltage-gated calcium channels using specific inhibitors (e.g., nifedipine for L-type, and ω-agatoxin IVA for P/Q-type).
-
Perfuse the test compound (e.g., this compound) at various concentrations onto the cell and record the resulting changes in the N-type calcium current amplitude.
4. Data Analysis:
-
Measure the peak amplitude of the N-type calcium current before and after drug application.
-
Plot the percentage of inhibition as a function of the drug concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Audiogenic Seizure Model in Mice
This protocol details the procedure for inducing seizures in susceptible mice to evaluate the anticonvulsant efficacy of a compound.
1. Animals:
-
Use a genetically susceptible mouse strain, such as DBA/2 or Frings mice.
-
Acclimatize the animals to the testing environment.
2. Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) at various doses.
-
Allow for a predetermined pretreatment time for the drug to reach its peak effect (e.g., 30-60 minutes).
3. Seizure Induction:
-
Place an individual mouse in a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 90-120 dB) at a specific frequency range (e.g., 10-20 kHz) for a fixed duration (e.g., 30-60 seconds).
4. Seizure Scoring:
-
Observe and score the seizure response based on a predefined scale, which may include stages such as wild running, clonic seizures, and tonic-clonic seizures.
-
A common endpoint is the presence or absence of a specific seizure component (e.g., clonic convulsions).
5. Data Analysis:
-
For each dose of the test compound, calculate the percentage of animals protected from the target seizure component.
-
Use probit analysis to determine the ED50 value, which is the dose that protects 50% of the animals.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound at the presynaptic terminal.
Experimental Workflow: SV2A Binding Assay
Caption: Workflow for determining SV2A binding affinity via radioligand assay.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for measuring N-type calcium channel inhibition.
Experimental Workflow: Audiogenic Seizure Model
Caption: Workflow for assessing anticonvulsant efficacy in audiogenic seizure model.
References
Independent Validation of Seletracetam's Effect on N-type Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Seletracetam's effects on N-type (Cav2.2) calcium channels with other known N-type calcium channel blockers. The information is compiled from peer-reviewed studies to support independent validation efforts and inform drug development research. While direct, independent replication of the primary findings on this compound is limited, this guide offers a comparative analysis based on available data.
Overview of this compound's Mechanism of Action
This compound (UCB 44212) is a pyrrolidone-derived anticonvulsant agent that was under development by UCB Pharma. Its mechanism of action is understood to be twofold. The primary mechanism is high-affinity, stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[1][2] Additionally, this compound has been shown to modulate high-voltage activated (HVA) calcium channels, with a notable effect on N-type calcium channels.[1] This dual action is believed to contribute to its potent seizure suppression activity observed in preclinical models by reducing neuronal over-excitation and the spread of seizure activity.
Quantitative Comparison of N-type Calcium Channel Blockers
The following table summarizes the quantitative data on the inhibitory effects of this compound and other notable N-type calcium channel blockers on high-voltage activated and N-type calcium currents. The data is collated from various independent studies to provide a comparative perspective.
| Compound | Target Channel(s) | Test System | Key Parameter (IC50) | Reference |
| This compound | HVA Ca2+ currents (preferentially N-type, partially Q-type) | Acutely dissociated rat cortical pyramidal neurons | 271.0 ± 2.1 nM (total HVA currents) | Rasi et al., 2009 |
| Levetiracetam | HVA Ca2+ currents (N-type) | Acutely dissociated rat cortical pyramidal neurons | 13.9 ± 2.7 µM (total HVA currents) | Rasi et al., 2009 |
| N-type Ca2+ channels | Freshly isolated rat CA1 hippocampal neurons | ~37% inhibition at 200 µM (maximal effect) | Lukyanetz et al., 2002 | |
| ω-Conotoxin GVIA | N-type (Cav2.2) Ca2+ channels | Rat cortical neurons | 1 µM (used for selective blockade) | Pignataro et al., 2012 |
| N-type (Cav2.2) Ca2+ channels | Homology model of the pore domain of Cav2.2 | 0.04 - 1.0 nM (experimentally determined) | Chen and Lu, 2013 | |
| Piracetam | N-type (Cav2.2) Ca2+ channels | Cultured superior cervical ganglion neurons | 3.4 µM | Nimmrich et al., 2012 |
| Tricyclic Antidepressants (e.g., imipramine, amitriptyline) | N-type (hCav2.2) Ca2+ channels | SH-SY5Y neuroblastoma cell line | 26 - 31 µM | Lavoie et al., 2011 |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, providing a framework for the independent validation of a compound's effect on N-type calcium channels using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Recording of High-Voltage Activated Calcium Currents in Acutely Dissociated Neurons
This protocol is based on the methodology described by Rasi et al., 2009 for the characterization of this compound's effect on rat cortical neurons.
1. Cell Preparation:
-
Acutely dissociated pyramidal neurons are prepared from the neocortex of young rats (e.g., Wistar rats, postnatal days 14-21).
-
Cortical slices are subjected to enzymatic digestion (e.g., with papain) followed by mechanical trituration to obtain a suspension of single neurons.
-
Dissociated neurons are plated on glass coverslips and allowed to adhere before recording.
2. Electrophysiological Recording:
-
Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.
-
External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, e.g., 0.5 µM) is included to block voltage-gated sodium channels.
-
Internal Pipette Solution (in mM): 120 CsCl, 10 EGTA, 2 MgCl2, 10 HEPES, 0.1 CaCl2, 4 Mg-ATP, and 0.3 Na2-GTP, with the pH adjusted to 7.2 with CsOH.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz). Series resistance is compensated.
3. Experimental Procedure:
-
High-voltage activated calcium currents (HVACCs) are elicited by depolarizing voltage steps (e.g., to 0 mV from a holding potential of -80 mV).
-
To isolate N-type and other specific calcium channel subtypes, selective blockers are used:
-
ω-conotoxin GVIA (e.g., 1 µM) to block N-type channels.
-
ω-conotoxin MVIIC (e.g., 1 µM) to block Q-type channels.
-
Nifedipine (e.g., 10 µM) to block L-type channels.
-
-
The test compound (e.g., this compound) is applied at increasing concentrations to determine the dose-response relationship and calculate the IC50 value.
4. Data Analysis:
-
The peak amplitude of the calcium current is measured before and after the application of the test compound and specific channel blockers.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data with a logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving N-type calcium channels and the general experimental workflow for their characterization.
Caption: N-type calcium channel signaling pathway.
Caption: Electrophysiological validation workflow.
References
A Comparative Review of Seletracetam's Pharmacokinetic Profile Across Species
For Researchers, Scientists, and Drug Development Professionals
Seletracetam (UCB-44212), a pyrrolidone derivative structurally related to levetiracetam, has been investigated as a potential antiepileptic drug. A critical aspect of preclinical and clinical development is the understanding of a drug's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the available pharmacokinetic data for this compound across different species, highlighting key differences and similarities to inform future research and development efforts.
Cross-Species Pharmacokinetic Data Comparison
The following table summarizes the known pharmacokinetic parameters of this compound in humans and provides a qualitative overview for preclinical animal models based on available literature. Due to the limited public availability of specific quantitative preclinical data for this compound, data for the structurally similar and well-characterized antiepileptic drug, Levetiracetam, is included for reference in select species.
| Pharmacokinetic Parameter | Human | Animals (General) | Mouse (Reference: Levetiracetam) | Rat (Reference: Levetiracetam) | Dog (Reference: Levetiracetam) |
| Oral Bioavailability (F%) | >90%[1][2] | Rapidly and highly absorbed[1][2] | ~100% | ~100% | ~100% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[3] | - | 0.25 - 0.5 hours | 0.25 - 0.5 hours | 0.5 - 2.5 hours |
| Plasma Protein Binding | <10% | Low (<10%) | <10% | Not protein bound | <10% |
| Elimination Half-Life (t1/2) | ~8 hours | - | ~2.7 hours | 1.8 - 2.8 hours | 3 - 4 hours |
| Metabolism | Hydrolysis of the acetamide group to an inactive carboxylic acid metabolite | - | Primarily hydrolysis | Primarily hydrolysis | Primarily hydrolysis |
| Excretion | Primarily renal (60% as metabolite, 30% as unchanged drug) | - | Primarily renal | Primarily renal | Primarily renal |
| Pharmacokinetics Linearity | First-order mono-compartmental kinetics | Linear and time-independent | Linear | Linear | Linear |
It is important to note that the data for Levetiracetam is provided as a surrogate for comparative purposes and may not fully reflect the pharmacokinetic profile of this compound.
Key Interspecies Observations
-
Absorption: this compound appears to be well-absorbed across species, with high oral bioavailability observed in humans. The qualitative description in animals as "rapidly and highly absorbed" suggests a similar trend in preclinical models.
-
Distribution: With low plasma protein binding (<10%) consistently reported, this compound is expected to have a wide distribution into tissues in both humans and animals.
-
Metabolism and Excretion: The primary metabolic pathway for this compound in humans involves hydrolysis to an inactive metabolite, which is then renally excreted. This suggests a low potential for drug-drug interactions mediated by cytochrome P450 enzymes. While specific metabolic pathways in animals are not detailed in the available literature, the general description of its pharmacokinetics as "linear and time-independent" in animals implies that metabolism is not a rate-limiting or saturable process within the studied dose ranges.
-
Half-Life: A notable difference appears in the elimination half-life, with humans exhibiting a longer half-life (~8 hours) compared to what is observed for the related compound Levetiracetam in rodents and dogs (ranging from approximately 2 to 4 hours). This difference is a critical consideration for dose regimen design in clinical studies versus preclinical efficacy and toxicology studies.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized in vivo and in vitro experiments. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: this compound is administered via oral gavage (e.g., in a vehicle like 0.5% methylcellulose) or intravenous injection (e.g., in saline) at a specified dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as AUC, Cmax, Tmax, t1/2, and clearance.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Materials: Rapid Equilibrium Dialysis (RED) device, semipermeable membrane (8 kDa molecular weight cutoff), phosphate-buffered saline (PBS, pH 7.4), and plasma from the species of interest.
-
Procedure:
-
A stock solution of this compound is prepared and added to the plasma to achieve the desired concentration.
-
The plasma sample containing the drug is loaded into one chamber of the RED device, and PBS is loaded into the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentration of this compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vitro Metabolism Study (Liver Microsomes)
-
Materials: Liver microsomes from the species of interest, NADPH regenerating system (to provide cofactors for metabolic enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Procedure:
-
This compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (this compound) over time.
-
Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of drug depletion.
Visualizing Experimental Workflows
To further clarify the experimental processes involved in generating pharmacokinetic data, the following diagrams illustrate a typical workflow for an in vivo pharmacokinetic study and a plasma protein binding assay.
Figure 1. Workflow for an in vivo pharmacokinetic study.
Figure 2. Workflow for a plasma protein binding assay.
References
Assessing the Translational Potential of Seletracetam: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Seletracetam, a pyrrolidone derivative investigated for the treatment of epilepsy. Its performance is evaluated against Levetiracetam and Brivaracetam, two structurally related antiepileptic drugs (AEDs) that also target the synaptic vesicle protein 2A (SV2A). This document synthesizes available preclinical data to offer an objective assessment of this compound's translational potential.
Mechanism of Action: A Dual Approach to Neuronal Hyperexcitability
This compound exhibits a dual mechanism of action to modulate neuronal activity.[1] Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][2] this compound binds to SV2A with high affinity, approximately 10 times greater than that of Levetiracetam.[1][3] This interaction is thought to restore normal synaptic function by modulating the exocytosis of synaptic vesicles.
In addition to its effects on SV2A, this compound also inhibits N-type calcium channels. This action reduces the influx of calcium into neurons during high-voltage activation, a characteristic feature of epileptic seizures, thereby preventing over-excitation. Unlike some other AEDs, this compound does not significantly affect currents gated by NMDA, AMPA, GABA, glycine, or kainic acid.
Comparative Efficacy in Preclinical Models
The anticonvulsant activity of this compound has been evaluated in various animal models of epilepsy, where it has demonstrated potent seizure suppression, particularly in models of acquired and genetic epilepsy. A notable distinction from many other AEDs is its lack of significant effect in acute seizure models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.
| Parameter | This compound | Levetiracetam | Brivaracetam | Reference |
| SV2A Binding Affinity (Ki) | ~ 80 nM (estimated) | ~800-1250 nM | ~50-80 nM | |
| Audiogenic Seizure-Susceptible Mice (ED50, mg/kg, i.p.) | 0.17 | 30.0 | 2.4 | |
| Amygdala-Kindled Rats (Minimal Active Dose, mg/kg, p.o.) | 0.23 | 170 | 21.2 | |
| Corneal Kindling in Mice (ED50, mg/kg, i.p.) | 0.31 | Not specified | 1.2 |
Pharmacokinetic Profile
Preclinical studies indicate that this compound possesses favorable pharmacokinetic properties, suggesting a good potential for clinical translation.
| Parameter | This compound | Levetiracetam | Brivaracetam | Reference |
| Oral Bioavailability | >90% | ~100% | ~100% | |
| Half-life (in humans) | ~8 hours | 6-8 hours | 8-11 hours | |
| Plasma Protein Binding | <10% | <10% | <20% | |
| Metabolism | Hydrolysis of acetamide | Primarily enzymatic hydrolysis | Primarily enzymatic hydrolysis | |
| Kinetics | Linear, mono-compartmental | Linear | Linear |
Safety and Tolerability
Toxicology studies in animal models have shown that this compound has low acute oral toxicity. High doses of 2000 mg/kg/day in mice and rats, and ≥600 mg/kg/day in dogs were not well tolerated. Importantly, it does not appear to possess teratogenic, reproductive, or embryonic toxicities. Early clinical trials in healthy volunteers indicated that this compound was well-tolerated, with the most common adverse effects being mild to moderate CNS-related symptoms such as dizziness, euphoria, nausea, and somnolence, which typically resolved within 24 hours.
Experimental Protocols
SV2A Binding Assay
The affinity of the compounds for the SV2A protein is typically determined through competitive binding assays using brain tissue homogenates or cell lines expressing the recombinant SV2A protein. A radiolabeled ligand with known high affinity for SV2A, such as [3H]ucb 30889, is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound, Levetiracetam, or Brivaracetam). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Audiogenic Seizure Model in Mice
This model utilizes mouse strains, such as the DBA/2 mouse, that are genetically susceptible to seizures induced by high-intensity auditory stimulation. Mice are placed in a sound-attenuated chamber and exposed to a high-frequency sound (e.g., 15 kHz) at a high intensity (e.g., 100-120 dB). The sound stimulus typically elicits a characteristic seizure sequence, including wild running, clonic convulsions, and tonic-clonic seizures, which can sometimes be lethal. The test compound is administered at various doses prior to the auditory stimulation, and the dose that protects 50% of the animals from the clonic convulsion phase (ED50) is determined.
Amygdala Kindling Model in Rats
The amygdala kindling model is a widely used model of temporal lobe epilepsy that mimics the development of seizures (epileptogenesis) and complex partial seizures. Electrodes are surgically implanted into the amygdala of rats. A sub-threshold electrical stimulus is then repeatedly applied to the amygdala, typically once or twice daily. Initially, this stimulus evokes a brief afterdischarge with no behavioral seizure. With repeated stimulation, the afterdischarge duration increases, and behavioral seizures emerge and progress in severity, typically scored using the Racine scale (from stage 1, facial clonus, to stage 5, generalized tonic-clonic seizures). Once the animals are fully kindled (i.e., consistently exhibit stage 5 seizures), the anticonvulsant effect of a test compound can be evaluated by administering it before the electrical stimulation and observing the reduction in seizure severity and afterdischarge duration.
References
Safety Operating Guide
Personal protective equipment for handling Seletracetam
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Seletracetam is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a substance of unknown toxicity, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Required |
| Weighing and Preparing Solutions | Nitrile or latex gloves (double-gloving recommended), a lab coat, and safety glasses with side shields are the minimum requirements.[1][2] |
| Handling Stock Solutions | Chemical splash goggles should be worn when handling volumes over 1 liter.[3] A face shield, in addition to goggles, is necessary for tasks with a high risk of splashing.[3][4] |
| Work Outside a Fume Hood | For any hazardous operation performed outside a fume hood that could result in chemical splashes, sprays, or irritating mists, a face and neck shield must be worn. |
| Working with Potentially Pyrophoric Materials | Flame-resistant lab coats and sleeves, or Nomex flight gloves, are required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal risk. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of research-grade pharmaceutical waste is crucial to protect human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, etc.) | Place in a designated, sealed hazardous waste container. Do not mix with regular trash. |
| Liquid Waste (solutions containing this compound) | Collect in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvent used. |
| Sharps (needles, contaminated glassware) | Dispose of in a designated sharps container for hazardous materials. |
All pharmaceutical waste must be disposed of in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Chemical Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.
Spill Response
The appropriate response to a chemical spill depends on its size and the associated hazards.
For minor spills that you are trained and equipped to handle, alert others in the immediate area, don appropriate PPE, contain the spill with absorbent material, clean the area, and dispose of all cleanup materials as hazardous waste. For major spills, evacuate the area immediately, alert others, and contact your institution's emergency services and EHS department. Do not attempt to clean up a major spill unless you are trained and authorized to do so.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment – UCLA [chemistry.ucla.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
